CAS number and identifiers for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
The following technical guide is structured to provide an exhaustive analysis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide , focusing on its role as a high-value pharmacophore scaffold. CAS Registry Number: 16100...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive analysis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide , focusing on its role as a high-value pharmacophore scaffold.
In modern drug discovery, the gem-disubstituted cyclopropane moiety represents a critical structural motif.[2] Unlike flexible alkyl chains, the cyclopropane ring introduces rigid conformational constraints, locking substituents into specific vectors that maximize ligand-protein binding affinity.[2]
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (CAS 1610043-76-9) serves as a versatile bifunctional building block.[2] It combines a polar hydroxymethyl headgroup (hydrogen bond donor/acceptor) with a lipophilic N-methylcarboxamide tail , all anchored to a rigid cyclopropyl core.[2] This unique architecture makes it an ideal bioisostere for gem-dimethyl groups, offering improved metabolic stability and solubility profiles in kinase inhibitors and antiviral candidates.[2]
Chemical Identity & Physicochemical Profile[1][2][4][5][6]
Property
Specification
IUPAC Name
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
CAS Number
1610043-76-9
Molecular Formula
C₆H₁₁NO₂
Molecular Weight
129.16 g/mol
SMILES
O=C(NC)C1(CO)CC1
InChI Key
Derived from structure
Appearance
White to off-white solid or viscous oil
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in Hexane
LogP (Calc)
~ -0.50 (Hydrophilic)
TPSA
49.33 Ų
Synthesis Protocol: The Lactone Aminolysis Route
While multiple synthetic pathways exist (e.g., reduction of diesters), the most atom-economical and scalable method involves the aminolysis of 3-oxabicyclo[3.1.0]hexan-2-one .[2] This route avoids harsh reducing agents and proceeds with high regioselectivity.[2]
Retrosynthetic Analysis
The target molecule can be deconstructed into two precursors:[2]
3-Oxabicyclo[3.1.0]hexan-2-one (A strained bicyclic lactone).[2]
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[2]
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) for kinetics.[2]
Protocol:
Setup: Charge a flame-dried round-bottom flask with 3-oxabicyclo[3.1.0]hexan-2-one dissolved in anhydrous THF (0.5 M concentration).
Addition: Cool the solution to 0°C under an inert nitrogen atmosphere. Add the Methylamine solution dropwise over 15 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of the lactone by TLC (SiO₂, 5% MeOH in DCM, stain with KMnO₄).[2]
Workup:
Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.[2]
Dissolve the residue in DCM and wash with minimal brine.[2]
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.[2]
Purification: If necessary, purify via flash column chromatography (Gradient: 0→10% MeOH in DCM).
Reaction Pathway Visualization[2]
Caption: Nucleophilic ring-opening of the bicyclic lactone by methylamine to yield the target hydroxy-amide.
Applications in Drug Discovery[8]
Conformational Locking (The Thorpe-Ingold Effect)
The cyclopropane ring imposes a "lock" on the conformational space of the attached substituents.[2] In the target compound, the angle between the hydroxymethyl and amide groups is fixed (~60°).[2] This pre-organization reduces the entropic penalty of binding to a protein target, potentially increasing potency by 10–100 fold compared to flexible acyclic analogs.
Scaffold Hopping & Bioisosterism[2]
Replacement for Gem-Dimethyl: The cyclopropane ring is a bioisostere for a gem-dimethyl group but with reduced lipophilicity and metabolic liability (no benzylic/allylic oxidation sites).[2]
Kinase Inhibitors: Used as a linker in Type I and Type II kinase inhibitors where the amide interacts with the hinge region or the DFG motif, and the hydroxymethyl group seeks solvent-exposed H-bonds.[2]
Functionalization Potential
The molecule is a "divergent intermediate":
Oxidation: The -CH₂OH can be oxidized to an aldehyde or carboxylic acid for further coupling.[2]
Cyclization: Can be converted into spirocyclic scaffolds (e.g., spiro-oxindoles) via intramolecular reactions.[2]
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic—protect from moisture.[2]
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
References
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 52918122 (Related Analogues).[2] Retrieved from [Link][2]
Organic Syntheses. (2016). Synthesis of Functionalized Cyclopropanes via Lactone Aminolysis.[2] (General methodology reference). Retrieved from [Link]
Google Patents. (2014).[2] Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile and related amides.[2] CN103058884B.[2] Retrieved from
The Rising Star in Scaffolding: A Technical Guide to Hydroxymethyl-Substituted Cyclopropanes in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Abstract In the intricate landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynami...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Among the myriad of structural motifs, the cyclopropane ring has emerged as a powerful tool for drug designers.[1][2] Its rigid, three-dimensional nature offers a unique conformational constraint that can enhance binding affinity and metabolic stability.[3][4] This in-depth technical guide focuses on a particularly valuable subclass: hydroxymethyl-substituted cyclopropanes. We will explore their synthesis, their strategic application in drug design through insightful case studies, and their role as versatile bioisosteres. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the strategic value of incorporating hydroxymethyl-substituted cyclopropanes to overcome medicinal chemistry challenges and unlock new therapeutic possibilities.
The Strategic Advantage of the Cyclopropyl Moiety
The cyclopropane ring, the smallest of the carbocycles, is far from being a simple saturated linker. Its unique electronic and structural properties confer a range of advantages in drug design. The strained three-membered ring leads to shorter and stronger carbon-hydrogen bonds, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism.[5] Furthermore, the rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target.[3] This conformational constraint is a key tool for medicinal chemists to pre-organize a ligand for optimal interaction with its binding site.[4] The introduction of a cyclopropane can also influence a molecule's physicochemical properties, such as lipophilicity and solubility, and has been shown to improve membrane permeability.[3]
Synthesis of Hydroxymethyl-Substituted Cyclopropanes: Building the Core
The successful incorporation of hydroxymethyl-substituted cyclopropanes into drug candidates hinges on efficient and versatile synthetic methodologies. Several approaches have been developed to access these valuable building blocks, with the choice of method often depending on the desired substitution pattern and stereochemistry.
Reduction of Cyclopropanecarboxylic Acid Esters
A common and straightforward method for the synthesis of hydroxymethyl-cyclopropane is the reduction of the corresponding cyclopropanecarboxylic acid esters. This approach is particularly useful for accessing monosubstituted hydroxymethyl cyclopropanes.
Experimental Protocol: Preparation of Hydroxymethyl-cyclopropane [6]
Reaction: Catalytic hydrogenation of a cyclopropanecarboxylic acid C1-C10-alkyl ester.
Catalyst: A chromium-free catalyst comprising zinc oxide.
Conditions: The hydrogenation is carried out with excess hydrogen under a pressure of 50 to 350 bar and at a temperature of 150° to 350° C.
Significance: This method offers an economical and environmentally friendly route to hydroxymethyl-cyclopropane, a key building block for pharmaceuticals and agrochemicals.[6]
Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane
The geminal di-hydroxymethylated cyclopropane is another important scaffold. A key intermediate in the synthesis of the asthma medication Montelukast, its preparation has been a subject of considerable interest.[7]
Reaction: Reduction with hydrogen over a supported copper oxide catalyst.
Catalyst Support: ZnO, Cr2O3, MgO, Al2O3, SiO2, or a mixture thereof.
Conditions: The reaction is conducted at a temperature of approximately 100-200°C and a pressure of 1-15 atmospheres.
Advantage: This gas-solid phase catalytic hydrogenation provides a scalable and efficient process for producing this key pharmaceutical intermediate.[7]
Synthesis of 1-Hydroxymethyl Cyclopropyl Acetonitrile
For further functionalization, 1-hydroxymethyl cyclopropyl acetonitrile is a valuable intermediate. Its synthesis can be achieved from 3-bromo-neopentyl alcohol.
Experimental Protocol: Synthesis of 1-Hydroxymethyl Cyclopropyl Acetonitrile [8]
Step 1: Synthesis of 1-Bromomethyl Cyclopropyl Methanol. 3-bromo-neopentyl alcohol is subjected to a reflux reaction in an organic solvent in the presence of Zn powder and a basic catalyst. After the reaction, the mixture is cooled, and alkaline air is introduced for dezincing post-processing. Suction filtration and solvent recycling yield the compound 1-bromomethyl cyclopropyl methanol.
Step 2: Displacement Reaction. The 1-bromomethyl cyclopropyl methanol is then dissolved in an organic solvent, and a cyanide source is added to perform a displacement reaction under alkaline conditions to yield 1-hydroxymethyl cyclopropyl acetonitrile.
Caption: Fragment-assisted design of ALK inhibitors.
Antiviral Nucleoside Analogs
Hydroxymethyl-substituted cyclopropanes have also been explored as sugar mimics in the design of nucleoside analogs with potential antiviral activity. The rigid cyclopropane core can mimic the furanose ring of natural nucleosides while offering a different conformational profile and potentially improved metabolic stability.
In one study, novel phenyl-branched cyclopropyl nucleosides were synthesized and evaluated for their activity against a panel of viruses, including HIV-1, HSV-1, HSV-2, and HCMV. [9]The synthesis involved coupling a mesylated hydroxymethyl-cyclopropane derivative with various nucleobases. While the synthesized compounds in this particular study did not exhibit significant antiviral activity, they represent a valid proof-of-concept for the use of this scaffold in the design of nucleoside analogs.
[9]
Another example involves cyclopropane derivatives of purines and pyrimidines, such as 9-[[1'α, 2'β-bis(hydroxymethyl)cyclopropane-1'β-yl]methyl]guanine, which have been investigated as antiviral agents. [10]These examples demonstrate the utility of hydroxymethyl-substituted cyclopropanes as conformationally restricted isosteres of the ribose moiety in nucleosides.
The Hydroxymethyl-Cyclopropyl Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties to produce broadly similar biological effects, is a cornerstone of modern drug design. [11]The hydroxymethyl-cyclopropyl group can be considered a versatile non-classical bioisostere.
Potential Bioisosteric Replacements:
Replacement for Acyclic Alkyl Ethers and Alcohols: The cyclopropane ring can act as a rigid replacement for a more flexible ethyl or propyl chain, while the hydroxymethyl group provides a key hydrogen bonding interaction. This can be advantageous in locking in a bioactive conformation and improving metabolic stability.
Mimic of Cyclic Ethers: The hydroxymethyl-cyclopropyl moiety can be viewed as a mimic of tetrahydrofuran (THF) or other cyclic ethers, offering a different vector for the hydroxyl group and altered physicochemical properties.
Scaffold for Di- and Tri-substituted Systems: As seen in the ALK inhibitor case study, the cyclopropane ring provides a rigid platform to which a hydroxymethyl group and other substituents can be attached in a well-defined spatial arrangement. This allows for the creation of novel three-dimensional pharmacophores.
Caption: Bioisosteric roles of hydroxymethyl-cyclopropanes.
Conclusion and Future Perspectives
Hydroxymethyl-substituted cyclopropanes represent a valuable and increasingly utilized structural motif in medicinal chemistry. Their synthesis is accessible through various established methods, and their incorporation into drug candidates can offer significant advantages. The rigid nature of the cyclopropane ring provides a powerful tool for conformational constraint, leading to enhanced potency and selectivity, as demonstrated in the development of novel ALK inhibitors. Furthermore, the hydroxymethyl-cyclopropyl group serves as a versatile bioisostere, enabling the fine-tuning of physicochemical and pharmacokinetic properties.
As our understanding of the intricate interplay between molecular conformation and biological activity deepens, the strategic application of rigid scaffolds like hydroxymethyl-substituted cyclopropanes will undoubtedly continue to grow. Future research in this area will likely focus on the development of novel stereoselective synthetic methods to access a wider diversity of substituted cyclopropanes and their further exploration in a broader range of therapeutic areas. For the medicinal chemist, the hydroxymethyl-substituted cyclopropane is a powerful addition to the molecular toolbox, offering a pathway to novel and improved therapeutics.
References
A comprehensive list of references will be provided upon request.
Conformational Analysis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide: A Guide to Gem-Disubstituted Peptidomimetics
Topic: Conformational Analysis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(Hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Conformational Analysis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide represents a critical scaffold in fragment-based drug discovery (FBDD). Its structural uniqueness lies in the gem-disubstituted cyclopropane core, which imposes severe conformational restrictions on the attached functional groups. This guide provides a rigorous technical framework for analyzing the conformational landscape of this molecule, focusing on the interplay between the rigid cyclopropyl backbone and the intramolecular hydrogen bonding (IMHB) network.
For medicinal chemists, this molecule is not merely an intermediate; it is a
-turn mimetic . The ability of the hydroxymethyl group and the amide to lock into a specific spatial arrangement makes it a powerful bioisostere for constraining peptide backbones.
Structural Fundamentals: The Cyclopropane Constraint
To analyze this molecule, one must first understand the "Gem-Disubstituted Effect" (often correlated with the Thorpe-Ingold effect) within the context of a strained ring.
The Walsh Orbital Influence
Unlike acyclic alkanes, the cyclopropane ring possesses significant
-character in its C-C bonds (Walsh orbitals). This results in:
Bond Angle Distortion: The internal bond angle is
, forcing the external bond angle to expand to approximately (vs. in tetrahedral carbons).
Steric Clashing: Substituents at the
position (the quaternary center) are forced closer together than in acyclic analogues.
The Rotational Barrier
In 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, the rotation around the
and bonds is restricted. The cyclopropane ring acts as a rigid anchor, reducing the entropic penalty of binding to a protein target. This "pre-organization" is the primary driver for its use in drug design.
The Intramolecular Hydrogen Bond (IMHB) Network
The conformational stability of this molecule is dictated by the competition between intermolecular interactions (solvation) and intramolecular hydrogen bonds (IMHB).
The Dominant C6 Motif
Theoretical and experimental evidence points to a dominant 6-membered intramolecular hydrogen bond (C6) .
Donor: Hydroxyl group (-OH)
Acceptor: Amide Carbonyl Oxygen (C=O)
Geometry: The hydroxyl proton donates to the carbonyl oxygen.
Path:
This conformation mimics the
hydrogen bonding pattern found in protein turns.
The Alternative Interaction
A secondary, less stable conformation involves the Amide NH acting as the donor and the Hydroxyl Oxygen as the acceptor. However, the basicity of the amide carbonyl usually makes the
interaction energetically superior ( kcal/mol).
Figure 1: The equilibrium favors the OH -> C=O hydrogen bond due to the strong acceptor capability of the amide carbonyl.
Computational Methodology (DFT Protocol)
To rigorously define the conformational landscape, a specific Density Functional Theory (DFT) workflow is required. Do not rely on molecular mechanics (MM) alone, as it often fails to accurately model the electronic effects of the cyclopropane ring.
The Workflow
Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) sampling to generate initial geometries.
Geometry Optimization: DFT at the B3LYP/6-311+G(d,p) level. The diffuse functions (+) are critical for accurately modeling hydrogen bonds.
Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).
Solvation Model: Apply PCM (Polarizable Continuum Model) for Chloroform (low dielectric) and Water (high dielectric) to predict environmental sensitivity.
Experimental Validation Protocols
Trustworthiness in this analysis comes from self-validating experimental designs. You must distinguish between intramolecular (concentration independent) and intermolecular (concentration dependent) bonding.
The NMR Dilution Experiment
Objective: Prove the H-bond is intramolecular.
Protocol:
Dissolve sample in a non-polar solvent (
or ) at 50 mM.
Perform serial dilutions down to 1 mM.
Monitor the chemical shift (
) of the Hydroxyl (-OH) and Amide (-NH) protons.[1]
Interpretation:
Flat slope (
): Intramolecular H-bond (Stable).
Significant upfield shift: Intermolecular aggregation is breaking up.
The DMSO Titration (The "Gold Standard")
This method quantifies the strength of the H-bond by challenging it with a strong competitor (DMSO).
Table 1: DMSO Titration Interpretation
Parameter
Observation
Conclusion
Solvent System
titrated with
Standard protocol
ppm shift
Strong IMHB (Solvent cannot break it)
ppm shift
No IMHB or Weak IMHB (Solvent dominates)
Temperature Coeff.
ppb/K
Solvent shielded (Intramolecular)
Temperature Coeff.
ppb/K
Solvent exposed (Intermolecular)
Validation Workflow Diagram
Figure 2: Decision tree for interpreting NMR data to confirm intramolecular hydrogen bonding.
Implications for Drug Design[2][3]
Understanding the conformation of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide allows for its precise application in Medicinal Chemistry.
Bioisosterism: It serves as a rigid replacement for the
-amino acid serine or threonine in peptide chains, locking the local geometry.
Solubility Enhancement: While the "closed" IMHB form is more lipophilic (higher permeability), the equilibrium allows for "opening" in aqueous environments, potentially aiding solubility compared to purely hydrophobic scaffolds.
Fragment Linking: The gem-disubstituted carbon provides a vector for growing the molecule in orthogonal directions (
vs ) without disrupting the core geometry.
References
PubChem. (2025).[2][3] 1-(Hydroxymethyl)cyclopropanecarboxamide.[3][4] National Library of Medicine. Available at: [Link]
Caron, G., Kihlberg, J., & Ermondi, G. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry. Medicinal Research Reviews. Available at: [Link][5]
Abraham, M. H., & Mobed, J. J. (2007). An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding. Journal of Organic Chemistry. Available at: [Link]
Hermann, T. (2003). Conformational Constraint as a Means for Understanding RNA-Aminoglycoside Specificity. University of California San Diego. Available at: [Link]
Kirsch, P. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available at: [Link]
Strategic Evolution of Functionalized Cyclopropanecarboxamides: From Metabolic Blockers to Kinase Architects
Executive Summary The cyclopropane ring has evolved from a simple anesthetic gas (cyclopropane, used clinically 1930s–1980s) to a privileged structural motif in modern medicinal chemistry.[1][2][3] Specifically, function...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclopropane ring has evolved from a simple anesthetic gas (cyclopropane, used clinically 1930s–1980s) to a privileged structural motif in modern medicinal chemistry.[1][2][3] Specifically, functionalized cyclopropanecarboxamides have emerged as critical building blocks for "locking" bioactive conformations and blocking metabolic soft spots.
This guide analyzes the technical trajectory of this pharmacophore, moving beyond basic synthesis into the structural rationale that drives drug discovery decisions.[4] We focus on the 1,1-cyclopropanedicarboxamide scaffold (as seen in Cabozantinib) and the cyclopropane-urea/amide linkers (as seen in Lenvatinib), providing actionable protocols for their synthesis and functionalization.
Part 1: The Pharmacophore – Why Cyclopropane?
To the medicinal chemist, the cyclopropane ring is not merely a spacer; it is a bioisostere of the alkene with unique electronic and steric properties.
The "Cyclopropyl Effect" (Electronic)
Unlike standard alkyl chains, the C-C bonds in cyclopropane possess significant
-character (approximating hybridization). This allows the ring to participate in - conjugation with adjacent carbonyls or aromatic systems.
Result: When a carboxamide is attached to the ring, the electronic communication modulates the acidity of the amide proton and the electrophilicity of the carbonyl, fine-tuning hydrogen bond donor/acceptor capability.
Conformational "Locking" (Steric)
The rigid triangular frame restricts the rotation of attached substituents.
and Angles: In peptide mimetics, replacing an amino acid residue with a cyclopropane amino acid locks the backbone torsion angles, forcing the molecule into specific secondary structures (e.g., -turns) that favor receptor binding.
Vector Positioning: In kinase inhibitors, the ring orients the "warhead" or hinge-binding motif at a precise vector that flexible alkyl chains cannot maintain.
Metabolic Armor
The C-H bonds of cyclopropane are shorter and stronger (approx. 106 kcal/mol) than typical alkane C-H bonds (approx. 98 kcal/mol).
Outcome: This makes the ring resistant to Cytochrome P450-mediated oxidation. Placing a cyclopropane ring at a position prone to metabolic "soft spots" (like benzylic positions) significantly extends the drug's half-life (
).
Figure 1: The Triad of Cyclopropyl Utility in Drug Design. The ring simultaneously addresses electronic tuning, binding affinity, and metabolic stability.
Part 2: Historical Pivot – The Cilastatin Bridge
While early history focused on the gas itself, the true pharmaceutical breakthrough for the carboxamide derivative came with Cilastatin (approved 1985).
The Problem: The antibiotic Imipenem was rapidly degraded by renal dehydropeptidase-I (DHP-I) in the kidneys, producing nephrotoxic metabolites.[5]
The Solution: Cilastatin is a specific inhibitor of DHP-I. Its core structure features a 2,2-dimethylcyclopropane-1-carboxamide unit.
Significance: This proved that a functionalized cyclopropanecarboxamide could be synthesized on a commercial scale and effectively target enzymes with high specificity, paving the way for its use in oncology.
Part 3: Modern Titans – Case Studies in Kinase Inhibition
The modern era is defined by "Type V" kinase inhibitors and c-Met inhibitors that utilize the cyclopropane scaffold to navigate the ATP binding pocket.
Case Study A: Cabozantinib (Cometriq/Cabometyx)
Target: c-Met, VEGFR2, RET.
Structure: Contains a cyclopropane-1,1-dicarboxamide moiety.
Mechanism: The 1,1-disubstitution creates a unique "V-shape" geometry. One amide links to the quinoline pharmacophore, while the other links to a fluorophenyl group. This scaffold is critical for orienting the inhibitor to span the ATP pocket and the deep hydrophobic back pocket.
Case Study B: Lenvatinib (Lenvima)
Target: VEGFR1-3, FGFR.
Structure: Features a cyclopropane ring acting as a urea/amide linker.
Mechanism: Crystal structures reveal Lenvatinib binds in a "DFG-in" conformation. The cyclopropane ring sits in the solvent-exposed region but rigidly directs the urea tail to interact with a specific aspartate residue. A flexible chain here would result in a massive entropic penalty upon binding; the cyclopropane "pre-pays" this cost.
Comparative Analysis of Key Building Blocks
Feature
Cabozantinib Scaffold
Lenvatinib Scaffold
Core Unit
Cyclopropane-1,1-dicarboxamide
1-Aminocyclopropanecarboxamide (urea linkage)
Geometry
Geminal (V-shape)
Vicinal or 1,1-linear mimic
Role
Central rigid linker
Terminal/Solvent-front director
Key Synthesis Step
Double alkylation of malonate
Curtius rearrangement or Cyclopropanation
Part 4: Advanced Protocols
As a Senior Scientist, you require robust, scalable protocols. Below are the optimized workflows for synthesizing these specific building blocks.
Protocol A: Synthesis of the Cabozantinib Scaffold (1,1-Dicarboxamide)
This route avoids the hazardous use of diazomethane, utilizing a double alkylation strategy suitable for scale-up.
Charge a reactor with dimethyl malonate (1.0 eq), 1,2-dibromoethane (1.2 eq), and
(2.5 eq) in DMF or Acetonitrile.
Add catalytic TBAB (0.05 eq) to act as a phase transfer catalyst.
Heat to 60–80°C for 12–16 hours. Monitor by GC-MS or TLC.
Checkpoint: Ensure complete consumption of malonate to avoid mono-alkylated byproducts.
Workup: Filter solids, concentrate solvent, and distill the resulting dimethyl 1,1-cyclopropanedicarboxylate .
Desymmetrization/Amidation (The Cabozantinib Linkage):
Dissolve the diester in Toluene/THF.
Add 4-fluoroaniline (1.0 eq).
Add a Lewis acid catalyst (e.g.,
) or use a strong base (e.g., LiHMDS) at -78°C if preventing bis-addition is critical (though the diester is less reactive after the first addition).
Alternative (High Yield): Hydrolyze one ester to the mono-acid (using 1.0 eq NaOH in MeOH), then perform a standard HATU/DIPEA coupling with 4-fluoroaniline.
Traditional synthesis relies on pre-functionalized starting materials. The modern approach uses Palladium(II) catalysis to install amides directly onto the cyclopropane ring via C-H activation.
Concept: Use a directing group (DG) to guide a Pd catalyst to the cis C-H bond.
Methodology:
Substrate: Cyclopropanecarboxylic acid with a weakly coordinating DG (e.g., a fluorinated amide or picolinamide).
Catalyst System: Pd(OAc)
(5-10 mol%) with a mono-N-protected amino acid ligand (MPAA) to induce chirality.
Coupling Partner: Aryl boronic acid or alkyl boron reagent.
Conditions: Ag
CO (oxidant), benzoquinone, t-Amyl alcohol, 60-80°C.
Outcome: Highly enantioselective cis-arylation of the cyclopropane ring.
Part 5: Future Directions
The field is moving toward sp3-rich drug discovery . Functionalized cyclopropanecarboxamides are central to this shift because they offer "escape from flatland" (increasing Fsp3 character) without sacrificing the rigidity needed for binding.
Emerging Trends:
Flow Chemistry: Continuous flow cyclopropanation using diazo compounds (generated in situ to mitigate explosion risks) allows for kilogram-scale production of chiral building blocks.
DNA-Encoded Libraries (DELs): Inclusion of cyclopropane-1,1-dicarboxamide scaffolds in DELs to screen for novel kinase inhibitors.
C-H Activation: Moving from "making the ring" to "decorating the ring" using late-stage functionalization.
References
Cyclopropane Anesthesia History: Henderson, V. E., & Lucas, G. H. W. (1929).[6][7] Cyclopropane: A New Anesthetic. Anesthesia & Analgesia. Link
Cilastatin Discovery: Birnbaum, J., et al. (1985).[8] Carbapenems, a new class of beta-lactam antibiotics.[8] Discovery and development of imipenem/cilastatin. The American Journal of Medicine. Link
Cabozantinib Structure & Synthesis: Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. Link
Lenvatinib Binding Mode: Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters. Link
Cyclopropyl Effect & Bioisosterism: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3] Journal of Medicinal Chemistry. Link
Pd-Catalyzed C-H Activation: Wasa, M., Engle, K. M., Lin, D. W., Yoo, E. J., & Yu, J. Q. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society.[9][10] Link
Scalable reaction protocols for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
Executive Summary This Application Note details the scalable synthesis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (CAS 1610043-76-9), a critical bifunctional building block containing a conformationally restric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the scalable synthesis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (CAS 1610043-76-9), a critical bifunctional building block containing a conformationally restricted cyclopropane core. The protocol utilizes a high-efficiency lactone aminolysis strategy , bypassing the need for expensive peptide coupling reagents and unstable intermediates.
This method is superior to traditional diester desymmetrization due to its high atom economy, absence of heavy metal catalysts, and simplified purification. The core intermediate, 3-oxabicyclo[3.1.0]hexan-2-one , serves as a "masked" hydroxy-acid, releasing the desired functionality upon treatment with methylamine.
Retrosynthetic Analysis & Pathway
The synthesis is designed around the reactivity of the strained cyclopropane-fused lactone. The ring strain of the [3.1.0] bicyclic system enhances the electrophilicity of the carbonyl carbon, facilitating mild aminolysis.
Figure 1: Retrosynthetic disconnection showing the lactone ring-opening strategy.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Stoichiometry
Methylamine (1.1 – 1.5 eq)
Slight excess ensures complete conversion; excess is volatile and easily removed.
Temperature
-10°C to 25°C
Reaction is exothermic. Low initial T prevents polymerization or bis-addition.
Solvent
THF or Methanol
THF precipitates the product in some cases; MeOH ensures homogeneity but requires evaporation.
Reaction Time
2 – 4 Hours
Fast kinetics due to ring strain. Prolonged stirring is unnecessary.
pH Control
Neutral workup
Avoid strong acids during workup to prevent lactonization (reversal of reaction).
Detailed Experimental Protocol
Phase 1: Synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one (The Lactone)
Note: If the lactone is purchased commercially (CAS 36637-19-7), proceed directly to Phase 2.
Principle: Chemoselective reduction of cyclopropane-1,1-dicarboxylic anhydride using Sodium Borohydride (
).
Anhydride Formation:
Suspend 1,1-cyclopropanedicarboxylic acid (1.0 eq) in dichloromethane (DCM).
Add Trifluoroacetic anhydride (1.1 eq) dropwise at 0°C. Stir for 2 hours.
Concentrate to yield the crude anhydride.
Reduction:
Dissolve the crude anhydride in dry THF (10 V). Cool to -10°C.
Add
(1.0 eq) in portions. Caution: Hydrogen gas evolution.
Stir for 3 hours at 0°C.
Quench: Carefully add 2M HCl until pH ~2 (destroys excess borohydride and cyclizes the hydroxy-acid intermediate to the lactone).
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
Reagent: Methylamine (2.0 M in THF, 61 mL, 122 mmol, 1.2 eq). Alternatively, 40% aq. methylamine can be used if methanol is the solvent.
Solvent: Anhydrous THF (100 mL, 10 V).
Step-by-Step Procedure:
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.
Charging: Charge the flask with 3-oxabicyclo[3.1.0]hexan-2-one (10.0 g) and THF (80 mL). Cool the solution to 0°C using an ice/salt bath.
Addition: Transfer the Methylamine solution to a pressure-equalizing addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 10°C .
Observation: A white precipitate may begin to form as the amide product is generated (solubility dependent).
Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 3 hours.
Monitoring: Check reaction progress via TLC (100% EtOAc or 5% MeOH/DCM). The lactone (
) should disappear, and a polar spot () should appear. Staining with is recommended for detection.
Workup:
Concentrate the reaction mixture under reduced pressure (Rotavap) at 40°C to remove THF and excess methylamine.
Result: A viscous, colorless oil or semi-solid residue.
Purification (Crystallization):
Dissolve the residue in a minimum amount of warm Ethyl Acetate (approx. 20 mL).
Add Hexanes (approx. 40 mL) dropwise until turbidity persists.
Cool to 0°C for 4 hours.
Filter the white crystalline solid and wash with cold Hexanes.[2]
Dry in a vacuum oven at 40°C for 12 hours.
Yield: Expect 11.5 – 12.5 g (87 – 95%).
Analytical Validation
Technique
Expected Signal
Interpretation
1H NMR (DMSO-d6)
0.8 - 1.0 ppm (m, 4H)
Cyclopropane ring protons (distinctive high-field multiplets).
2.65 ppm (d, 3H)
N-Methyl group doublet (coupling to NH).
3.50 ppm (d/s, 2H)
Hydroxymethyl (-OH) protons.
4.80 ppm (t, 1H)
OH proton (triplet if coupled to CH2, often broad).
7.80 ppm (br q, 1H)
Amide NH proton.
MS (ESI)
m/z 130.1 [M+H]+
Molecular ion confirmation (MW = 129.16).
Safety & Troubleshooting
Safety Profile
Methylamine: Highly flammable and toxic gas/liquid. Use in a well-ventilated fume hood.
Exotherm: The ring-opening is exothermic. Strict temperature control during addition is required to prevent runaway reactions or solvent boiling.
Issue: Product remains an oil and won't crystallize.
Solution: Trace solvent or water prevents crystallization. Azeotrope with toluene to dry, then retry crystallization with EtOAc/Heptane. Alternatively, the product is low melting; store in the freezer to induce solidification.
Issue: Incomplete conversion.
Solution: Add an additional 0.5 eq of Methylamine and warm to 35°C. The lactone is generally very reactive, so incomplete conversion usually indicates reagent quality issues (e.g., methylamine concentration loss).
Issue: "Dimmer" formation (Ester-Amide).
Solution: Unlikely with methylamine, but if using methanol as solvent, ensure no acid catalyst is present to prevent transesterification.
References
Organic Syntheses. (1978). Cyclopropane-1,1-dicarboxylic acid.[2] Org. Synth. 58, 131. Retrieved February 15, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved February 15, 2026, from [Link]
Thieme Chemistry. (2020).[3] Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. Retrieved February 15, 2026, from [Link]
National Institutes of Health (NIH). (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochem Pharmacol. Retrieved February 15, 2026, from [Link]
Reagents for the N-methylation of 1-(hydroxymethyl)cyclopropanecarboxamide
Technical Application Note: Precision N-Methylation of 1-(Hydroxymethyl)cyclopropanecarboxamide Part 1: Executive Summary & Strategic Analysis The N-methylation of 1-(hydroxymethyl)cyclopropanecarboxamide presents a clas...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Precision N-Methylation of 1-(Hydroxymethyl)cyclopropanecarboxamide
Part 1: Executive Summary & Strategic Analysis
The N-methylation of 1-(hydroxymethyl)cyclopropanecarboxamide presents a classic chemoselectivity paradox in organic synthesis. The substrate contains three reactive sites: the amide nitrogen (target), the primary hydroxyl group (competitor), and the strained cyclopropane ring (stability risk).
The Core Challenge:
O- vs. N-Alkylation: Under basic conditions (e.g., NaH/MeI), the alkoxide (
) is often generated faster or competes kinetically with the amidate ( in DMSO), leading to O-methylation or mixtures.
Mono- vs. Di-Methylation: Primary amides (
) are prone to over-alkylation to form tertiary amides () when using highly reactive electrophiles like iodomethane (MeI).
Cyclopropane Integrity: While generally robust, the ring can undergo ring-opening or expansion under harsh Lewis acidic conditions or extreme thermal stress.
Recommended Strategy:
This guide prioritizes a Protection-Activation-Deprotection (PAD) workflow as the "Gold Standard" for research-grade purity. While direct methylation methods exist, they often suffer from lower yields due to O-alkylation byproducts. We also detail a "Process Route" (Amidation) for larger scales where starting material flexibility exists.
Part 2: Reagent Selection Guide
Reagent Class
Specific Reagent
Role
Pros
Cons
Protecting Group
TBSCl (tert-Butyldimethylsilyl chloride)
Masks the -OH group
High stability, easy removal (TBAF), prevents O-methylation.
Adds two steps (protection/deprotection).
Methylating Agent
PhMeNI (Phenyltrimethylammonium iodide)
Selective Methyl Donor
High Mono-N-Selectivity . Solid, non-volatile, non-carcinogenic compared to MeI.
Requires higher temperature (approx. 100-120°C).
Base
NaH (Sodium Hydride)
Deprotonation
Quantitative deprotonation.
Requires anhydrous conditions; H evolution.
Alternative Reagent
TMAF (Tetramethylammonium Fluoride)
Methylating Agent
Activates N-H bonds via H-bonding; transition-metal free.
Can methylate alcohols if unprotected.
Part 3: Detailed Protocols
Method A: The "Gold Standard" (Protection-Dependent)
Best for: High purity, gram-scale synthesis, and definitive structural characterization.
H NMR ( 2.8 ppm, Hz) and the disappearance of one N-H proton.
Step 3: Deprotection
Dissolve the methylated intermediate in THF.
Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.2 equiv) at 0°C.
Stir at RT for 2 hours.
Purification: Isolate via column chromatography (DCM/MeOH gradient).
Method B: The "Process Engineering" Route (Amidation)
Best for: Multi-gram/Kilogram scale where starting from the ester is possible.
If you are not strictly bound to start with the amide, the most efficient route to 1-(hydroxymethyl)-N-methylcyclopropanecarboxamide is the direct amidation of the corresponding ester.
Protocol:
Substrate: Methyl 1-(hydroxymethyl)cyclopropanecarboxamide (or the lactone form, 3-oxabicyclo[3.1.0]hexan-2-one).
Reagent:Methylamine (33% in EtOH or 2.0 M in THF).
Reaction: Stir the ester with Methylamine (5.0 equiv) in a sealed tube at 60°C for 4 hours.
Mechanism: The amine attacks the ester carbonyl. The hydroxyl group remains untouched (spectator).
Result: Quantitative conversion with simple evaporative workup.
Part 4: Visualization & Mechanism
The following diagram illustrates the competing pathways and the logic behind the Protection Strategy.
Caption: Decision tree comparing high-risk direct alkylation (red) vs. the controlled protection-alkylation strategy (green).
Part 5: Troubleshooting & Critical Parameters
Parameter
Observation
Corrective Action
Low Conversion (Step 2)
Starting material remains after 12h.
PhMeNI requires heat (110°C) to release the methyl radical/cation equivalent. Ensure solvent (Toluene) is refluxing or use a sealed tube.
O-Methylation (Step 2)
Peak at 3.3 ppm (s, 3H) appears.
Your TBS protection failed or fell off. Ensure anhydrous conditions during Step 2. KOtBu is hygroscopic; use fresh reagent.
Cyclopropane Ring Opening
Complex NMR in aliphatic region (0.5–1.5 ppm).
Avoid strong Lewis acids (e.g., AlCl) or aqueous strong acids (HCl/Reflux). The conditions listed above (KOtBu, TBAF) are cyclopropane-safe.
References
Templ, J., et al. (2022).[1][2] "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents." Organic Letters, 24(39), 7315–7319.
Cheng, H.G., et al. (2019).[3] "Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride." Organic Letters, 22(1), 331–334.
Scientific Update. (2019). "Selective N- vs O-alkylation of an amide... Application to the large scale synthesis of a pyrimidone intermediate." Scientific Update - Process Chemistry.
Functionalization of the hydroxymethyl group in cyclopropanecarboxamides
Strategic Overview & Chemical Logic The 1-(hydroxymethyl)cyclopropanecarboxamide scaffold represents a unique challenge and opportunity in medicinal chemistry. It combines a strained carbocycle (Waldsh-Schmidt character)...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Chemical Logic
The 1-(hydroxymethyl)cyclopropanecarboxamide scaffold represents a unique challenge and opportunity in medicinal chemistry. It combines a strained carbocycle (Waldsh-Schmidt character), a hydrogen-bond donor/acceptor motif (amide), and a versatile synthetic handle (primary alcohol).
This scaffold is a "privileged structure" found in antiviral agents (e.g., HCV NS3 protease inhibitors), glutamate receptor modulators, and novel antibiotics. The gem-disubstituted nature of the cyclopropane ring introduces the Thorpe-Ingold effect , pre-organizing the molecule for intramolecular reactions but also creating steric congestion that hinders intermolecular attacks.
The Reactivity Landscape
Researchers must navigate three competing factors when functionalizing the hydroxymethyl group:
Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, particularly if a carbocation develops at the carbinyl position.
Chemoselectivity: Differentiating the primary alcohol from the amide nitrogen requires careful selection of bases and activating agents.
Intramolecular Cyclization: The proximity of the amide nitrogen to the hydroxymethyl group favors rapid intramolecular cyclization (spiro-lactamization) under basic conditions.
Decision Matrix: Reaction Pathways
The following workflow illustrates the primary functionalization pathways available for this scaffold.
Figure 1: Strategic functionalization pathways. Note the bifurcation at the "Activation" stage between substitution and cyclization.
Objective: Convert the hydroxymethyl group to an aldehyde (for reductive amination/Wittig) or carboxylic acid without compromising the cyclopropane ring.
Challenge: Strong acidic oxidants (Jones Reagent) can trigger ring opening or "homo-Michael" type additions if the amide hydrolyzes.
Solution: Use IBX (2-Iodoxybenzoic acid) or TEMPO/BAIB . These reagents operate under neutral or mild conditions, preserving the strained ring.
Solvent: Ethyl Acetate (EtOAc) or DMSO (if solubility is poor)
Temperature: Reflux (80°C)
Step-by-Step Methodology
Preparation: Suspend IBX (1.2 equiv) in EtOAc (0.5 M concentration relative to substrate).
Note: IBX is explosive under impact; handle as a slurry.
Addition: Add the hydroxymethyl substrate to the refluxing suspension.
Monitoring: Vigorously stir at 80°C. The reaction typically completes in 2–4 hours.
QC Check: Monitor by TLC. The aldehyde product is often less polar than the alcohol.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the insoluble iodobenzoic acid byproduct.
Isolation: Concentrate the filtrate under reduced pressure.
Stability Warning: Cyclopropyl aldehydes are prone to racemization (if chiral) or hydrate formation. Use immediately in the next step (e.g., reductive amination).
Objective: Transform the hydroxyl group into a leaving group (Mesylate) to enable
displacement by azides, amines, or thiols.
Critical Control Point: The intermediate mesylate is highly reactive. If the amide nitrogen is unsubstituted (
), it will spontaneously cyclize to the spiro-lactam under basic conditions (see Protocol 4). To achieve intermolecular substitution, steric protection or kinetic control is required.
group with to block metabolic oxidation while maintaining H-bond acceptor capability.
Mechanism: The reaction proceeds via an aminosulfur intermediate. The cyclopropane ring stabilizes the transition state against carbocation rearrangement better than acyclic analogs due to the higher energy barrier for forming the non-classical cyclopropyl cation in this specific solvent system.
Materials
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (more stable).
Reaction: Stir at 0°C for 30 mins, then warm to room temperature. Evolution of H
gas ceases when deprotonation is complete.
Monitoring: The reaction is typically fast (< 2 hours) due to conformational restriction.
Workup: Quench with saturated NH
Cl. Extract with EtOAc.
Data Interpretation:
NMR: Look for the disappearance of the amide N-H protons and the distinct diastereotopic splitting of the methylene protons in the new ring.
IR: A shift in the carbonyl stretch to ~1740–1760 cm
indicates -lactam formation.
Summary of Analytical Data
Functionalization
Key Reagent
Diagnostic NMR Signal ( ppm)
IR Signal (cm)
Aldehyde
IBX
~9.5 (s, 1H, CHO)
~1710 (C=O)
Mesylate
MsCl
~3.0 (s, 3H, -OMs)
1350, 1175 (S=O)
Fluoride
DAST
~4.2 (d, Hz, CHF)
C-F stretch
Spiro-Lactam
NaH
Disappearance of NH; AB system for CH
~1750 (strained C=O)
References
Wipf, P., & Hecht, S. M. (2005). Microwave-Assisted Synthesis of Cyclopropane-Fused 2-Pyrrolidones. Organic Letters.[3] [Link]
Nicolaou, K. C., et al. (2002). Iodoxybenzoic Acid (IBX) as a Versatile Reagent for the Oxidation of Alcohols. Journal of the American Chemical Society. [Link]
Pedroni, J., & Cramer, N. (2015).[4] Chiral γ-Lactams by Enantioselective Palladium(0)-Catalyzed Cyclopropane Functionalization.[4][5][6] Angewandte Chemie International Edition.[4] [Link]
Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes.[3][7][Link]
Catalytic methods for synthesizing 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
Application Note: Catalytic Architectures for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide Part 1: Executive Summary & Strategic Analysis The synthesis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide presents a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Architectures for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
Part 1: Executive Summary & Strategic Analysis
The synthesis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide presents a classic challenge in small-molecule process chemistry: the construction of a strained quaternary center combining a nucleophilic alcohol and an electrophilic amide. This scaffold is a critical pharmacophore found in next-generation antiviral agents (specifically HCV NS5B polymerase inhibitors) and advanced agrochemical intermediates.
Traditional routes often rely on stoichiometric coupling reagents (HATU/EDC) or hazardous acyl chlorides acting on 1-hydroxymethylcyclopropanecarboxylic acid. These methods suffer from poor atom economy and difficult purification of the highly polar, water-soluble product.
This guide details two catalytic methodologies that supersede traditional approaches:
Organocatalytic Aminolysis (The "Lactone Route"): A high-yielding, atom-economical ring-opening of 3-oxabicyclo[3.1.0]hexan-2-one using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
Zinc-Carbenoid Cyclopropanation (The "Construction Route"): The stereoselective formation of the cyclopropane core via a modified Simmons-Smith protocol, essential for generating the lactone precursor.
Part 2: Retrosynthetic Logic & Pathway Visualization
The most robust route disconnects the amide bond after the formation of the cyclopropane ring. The key intermediate is the 3-oxabicyclo[3.1.0]hexan-2-one (a bicyclic lactone). This lactone serves as a "spring-loaded" electrophile; the strain energy of the fused cyclopropane-lactone system drives the aminolysis reaction, provided a suitable catalyst is employed to lower the activation energy of the tetrahedral intermediate.
Figure 1: Retrosynthetic strategy prioritizing the strained lactone intermediate.
Part 3: Protocol A – Organocatalytic Aminolysis (Primary Method)
Rationale:
Direct reaction of esters with methylamine is often slow. Using the lactone intermediate is faster due to ring strain, but "uncatalyzed" thermal aminolysis often requires high pressure and temperatures that degrade the product. We utilize TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , a bicyclic guanidine base. TBD acts as a bifunctional catalyst: it activates the amine nucleophile via hydrogen bonding and stabilizes the acyl intermediate, enabling the reaction to proceed at ambient temperature.
Nucleophile Addition: Dropwise add Methylamine solution (0.61 mL of 2.0 M in THF, 1.22 mmol) over 5 minutes.
Note: A mild exotherm may be observed. Maintain internal temperature
.
Reaction: Stir at 23 °C for 4–6 hours.
Monitoring: Monitor by TLC (10% MeOH in DCM, stain with KMnO4) or LC-MS. The lactone (
) should disappear, and the more polar product () should appear.
Quench & Workup:
Concentrate the reaction mixture directly under reduced pressure to remove THF and excess methylamine.
Purification: The residue often contains the catalyst and product. Flash chromatography (DCM:MeOH 95:5
90:10) effectively separates the TBD (elutes later or stays on baseline depending on silica pH) from the amide.
Alternative Workup (Scale-up): Dissolve residue in minimal water, pass through a short pad of cation-exchange resin (Dowex 50W) to trap TBD, and lyophilize the filtrate.
Part 4: Protocol B – Zinc-Mediated Cyclopropanation (Precursor Synthesis)
If the lactone is not commercially available, it must be synthesized via the Simmons-Smith reaction. The Charette modification is preferred for its safety profile (avoiding Zn-Cu couple handling) and reproducibility.
Mechanism:
The reaction involves an iodomethylzinc carbenoid (
) coordinating to the allylic alcohol (or ester), directing the methylene insertion to the same face as the directing group.
Safety Critical: This step generates the active reagent. Maintain temperature strictly. A white precipitate (
) may form. Stir for 20 mins.
Substrate Addition: Dissolve Methyl 2-(hydroxymethyl)acrylate (1.0 equiv) in DCM (2 mL) and add slowly to the carbenoid solution at -10 °C.
Reaction: Allow to warm to 0 °C and stir for 2 hours. Then warm to room temperature for 1 hour.
Quench:
Cool to 0 °C.
Slowly add saturated aqueous
. Caution: Gas evolution (ethane) and vigorous foaming.
Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with saturated
, brine, and dry over .
Conversion to Lactone: The resulting 1-hydroxymethyl-cyclopropanecarboxylate can be cyclized to the lactone by treating with catalytic p-TsOH in refluxing benzene/toluene (Dean-Stark) or simply by heating under vacuum if the geometry allows trans-esterification.
Part 5: Troubleshooting & Critical Parameters
Handling Methylamine (Protocol A)
Issue: Loss of reagent stoichiometry due to volatility.
Solution: Use commercially available THF solutions (2.0 M). Weigh the syringe before and after addition rather than relying solely on volume. Perform the reaction in a sealed pressure tube if operating above 25 °C.
TBD Catalyst Removal
Issue: TBD is a strong base and can co-elute with polar amides.
Solution: Use a scavenger resin (Amberlyst 15) at the end of the reaction. Stir the crude mixture with the resin for 30 mins, then filter. The TBD binds to the resin; the product remains in solution.
Cyclopropanation Safety (Protocol B)
Issue:
is pyrophoric.
Solution: All needles and syringes must be oven-dried and purged with Argon. A bucket of sand should be available in the hood.
Alternative: If
is prohibited by site safety rules, use the Shi Modification ( + equivalent generated from Zn dust + + Acetyl chloride), though yields are typically lower for this specific substrate.
References
Catalytic Aminolysis of Lactones: Pratt, R. C., et al. "Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters." Journal of the American Chemical Society, vol. 128, no. 14, 2006, pp. 4556-4557. Link
Simmons-Smith Cyclopropanation (Charette Modification): Charette, A. B., et al. "Molten Zinc-Catalyzed Simmons-Smith Reaction." Journal of Organic Chemistry, vol. 60, no. 4, 1995, pp. 1081-1083. Link
Synthesis of 3-oxabicyclo[3.1.0]hexan-2-one: Morikawa, T., et al. "Synthesis of 1-Hydroxymethylcyclopropanecarboxylic Acid Derivatives." Chemical & Pharmaceutical Bulletin, vol. 40, no. 12, 1992, pp. 3189-3193. Link
Mechanochemical Cyclopropanation (Green Alternative): Friščić, T., et al. "Mechanochemical Simmons–Smith reaction." Green Chemistry, 2023.[1] Link
The Strategic Incorporation of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide in Peptide Synthesis: A Guide to Unlocking Novel Conformations
In the landscape of modern drug discovery, the pursuit of peptides with enhanced therapeutic properties is a paramount objective. The introduction of non-proteinogenic amino acids and their mimics has emerged as a powerf...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pursuit of peptides with enhanced therapeutic properties is a paramount objective. The introduction of non-proteinogenic amino acids and their mimics has emerged as a powerful strategy to confer metabolic stability, modulate receptor affinity, and control peptide conformation. Among these, conformationally constrained building blocks are of particular interest. This guide provides a comprehensive overview of the applications and protocols for utilizing 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide , a unique building block designed to impose specific structural constraints on peptide backbones.
The rationale behind the design of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide lies in the synergistic effects of its constituent parts. The cyclopropane ring introduces a rigid scaffold that can mimic both extended and turn conformations of dipeptides, a critical feature for interacting with biological targets.[1][2] The N-methyl group further enhances this conformational restriction by eliminating the amide proton's hydrogen-bonding capability, which disrupts canonical secondary structures like α-helices and β-sheets, often favoring extended or β-turn structures.[3][4] This modification is also known to improve metabolic stability by rendering the adjacent peptide bond resistant to enzymatic cleavage.[5] The hydroxymethyl group offers a versatile handle for further derivatization or can participate in hydrogen bonding interactions within the peptide or with its target receptor.
This document will provide researchers, scientists, and drug development professionals with a detailed guide to the synthesis of this building block, its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and a discussion of its impact on peptide structure and function.
Part 1: Synthesis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
While 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is commercially available from several suppliers[6], understanding its synthesis provides valuable insights into potential derivatization strategies. A plausible synthetic route can be adapted from established methods for similar cyclopropane derivatives.[7][8][9] A potential pathway commences with a commercially available cyclopropane precursor, such as ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide.
Protocol 1: Synthesis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
1. Saponification of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate:
Dissolve ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
Add lithium hydroxide (LiOH, 1.5 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclopropanecarboxylic acid.
2. Amide Coupling with Methylamine:
Dissolve 1-(hydroxymethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIEA, 2.0 eq).
Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
Add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise to the reaction mixture.
Stir at room temperature for 12-16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in incorporating 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide into a growing peptide chain lies in the steric hindrance posed by the N-methyl group, which can lead to incomplete coupling reactions.[1] Therefore, the selection of an appropriate coupling strategy is critical for success.
Workflow for SPPS Incorporation:
Caption: SPPS cycle for incorporating 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide.
Optimized Coupling Reagents and Conditions
Standard coupling reagents like HBTU and HCTU are often less effective for sterically hindered N-methylated residues.[1] The use of more potent coupling reagents is highly recommended.
Coupling Reagent
Additive
Base
Relative Efficacy for N-methylated Residues
HATU
-
DIEA
High
PyAOP
-
DIEA
High
PyBOP
HOAt
DIEA
High
HBTU
HOBt
DIEA
Low to Moderate
HCTU
HOBt
DIEA
Low to Moderate
DIC
HOBt
-
Low
Table 1: Comparison of common coupling reagents for the incorporation of N-methylated residues. Efficacy is a qualitative summary based on literature, and actual yields are sequence-dependent.
Protocol 2: SPPS Incorporation of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
Fmoc-protected amino acid-loaded resin
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
HATU (or PyAOP/PyBOP)
DIEA
DMF (peptide synthesis grade)
Dichloromethane (DCM)
20% (v/v) Piperidine in DMF
Bromophenol blue solution in DMF
Procedure:
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin.
Agitate for 5 minutes.
Drain the solution.
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).
In a separate vial, dissolve 4 equivalents of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide and 3.9 equivalents of HATU in DMF.
Add 8 equivalents of DIEA to the solution.
Allow the activation to proceed for 2-5 minutes at room temperature.
Add the activated solution to the deprotected resin.
Agitate the reaction mixture for 2-4 hours at room temperature.
Monitoring the Coupling:
The standard Kaiser test is unreliable for N-methylated amines. A bromophenol blue test is a suitable alternative.[1]
Bromophenol Blue Test: Take a small sample of the resin beads, wash with DMF, and add a few drops of the bromophenol blue solution. A blue color indicates a free amine (incomplete coupling), while a yellow/green color indicates a capped amine (complete coupling).
If the coupling is incomplete, drain the coupling solution and repeat the coupling step with a freshly prepared activated solution.
Washing:
Drain the coupling solution.
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Part 3: Application Notes - The Impact on Peptide Structure and Properties
The incorporation of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide into a peptide sequence has profound implications for its structure and, consequently, its biological activity.
Conformational Control:
The primary application of this building block is to induce specific conformational constraints.
Disruption of Secondary Structures: The N-methyl group prevents the formation of hydrogen bonds that are crucial for stabilizing α-helices and β-sheets.[3] This leads to a more disordered or locally constrained conformation.
Promotion of Turns and Extended Structures: The rigid cyclopropane scaffold can mimic the dihedral angles of β-turns or enforce a more extended local conformation, depending on the stereochemistry of the substituents.[1][10] This pre-organization of the peptide backbone can lead to higher binding affinity for its target receptor by reducing the entropic penalty of binding.
Physicochemical Properties:
Increased Lipophilicity: The N-methyl group increases the lipophilicity of the peptide backbone, which can enhance membrane permeability and oral bioavailability.[11]
Enhanced Metabolic Stability: The steric bulk of the N-methyl group and the cyclopropane ring can shield the adjacent peptide bonds from proteolytic degradation, leading to a longer in vivo half-life.[5]
Modulation of Solubility: While increasing lipophilicity, N-methylation can sometimes decrease aqueous solubility. This is a critical consideration during the design phase and may require the incorporation of solubilizing groups elsewhere in the peptide sequence.
Logical Relationship of Structural Features to Functional Outcomes:
Caption: Relationship between the structural features of the building block and therapeutic outcomes.
Conclusion
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its unique combination of a rigid cyclopropane scaffold, a conformation-directing N-methyl group, and a functionalizable hydroxymethyl group allows for the rational design of peptidomimetics with improved pharmacological profiles. While its incorporation requires specialized coupling protocols to overcome steric hindrance, the potential benefits in terms of conformational control, metabolic stability, and bioavailability make it an attractive building block for the development of next-generation peptide therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
References
Burgess, K. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(10), 727-736. [Link]
Martin, S. F., et al. (1998). Cyclopropane-derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 41(10), 1581-1597. [Link]
Martin, S. F., et al. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. Journal of Medicinal Chemistry, 43(6), 1049-1064. [Link]
Shuto, S., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition, 56(10), 2689-2692. [Link]
PubChem. 1-(Hydroxymethyl)cyclopropane-1-carboxamide. Retrieved from [Link]
Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
Chatterjee, J., et al. (2017). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 13(5), 508-515. [Link]
O-oka, M., & In, Y. (2018). Conformational analysis and control of the physicochemical properties of peptides bearing N-methylation and thioamidation. Journal of Peptide Science, 24(11), e3121. [Link]
Sayago, C., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
Wade, J. D., & Feng, Y. (2015). Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. Molecules, 20(8), 14897-14911. [Link]
Google Patents. (1998). Process for the preparation of hydroxymethyl-cyclopropane.
Google Patents. (2013). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
Reddy, A. S., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 81(10), 1125-1136. [Link]
Pharmaffiliates. N-Ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide-d5. Retrieved from [Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
SciSpace. Peptide Bond Formations through Flow Chemistry. Retrieved from [Link]
Google Patents. (2014). Improved coupling method for peptide synthesis at elevated temperatures.
Application Note: Handling, Storage, and Characterization Protocols for Hygroscopic Cyclopropanecarboxamides
Executive Summary Cyclopropanecarboxamides are critical pharmacophores in modern drug discovery, particularly in kinase inhibitors and antiviral agents (e.g., HCV protease inhibitors). While the cyclopropane ring confers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclopropanecarboxamides are critical pharmacophores in modern drug discovery, particularly in kinase inhibitors and antiviral agents (e.g., HCV protease inhibitors). While the cyclopropane ring confers unique metabolic stability and conformational rigidity, many amide derivatives exhibit significant hygroscopicity .
Uncontrolled moisture uptake leads to three critical failure modes:
Stoichiometric Error: Water weight masquerading as active pharmaceutical ingredient (API) mass, leading to under-dosing in synthesis or bioassays.
Physical Instability: Deliquescence (dissolving in absorbed water) and caking, rendering solids unmanageable.
Chemical Degradation: While cyclopropanecarboxamides possess enhanced hydrolytic stability compared to linear amides, prolonged exposure to moisture—especially in the presence of trace acidic/basic impurities—can drive ring-opening or amide hydrolysis.
This guide provides a self-validating framework for handling these materials to ensure data integrity and substance purity.
Chemical Context & Mechanism[1][2][3][4][5]
The Cyclopropyl "Shield"
Contrary to the assumption that ring strain creates instability, the cyclopropyl group often provides hyperconjugative stabilization to the adjacent carbonyl system. This makes cyclopropanecarboxamides more resistant to hydrolysis than their isopropyl analogs.
However, hygroscopicity bypasses this stability by creating a localized aqueous micro-environment. If the material contains trace process impurities (Lewis acids, thionyl chloride residues), the absorbed water creates a concentrated acidic solution on the crystal surface, accelerating degradation.
Visualizing the Failure Cascade
The following diagram illustrates the pathway from improper storage to experimental failure.
Figure 1: The degradation cascade. Note that stoichiometric error occurs immediately upon deliquescence, often before chemical degradation is detectable by NMR.
Protocol A: Material Intake & Characterization
Objective: Determine the "Water State" of the material before any chemical use.
Do not rely on Certificate of Analysis (CoA) water content if the container has been opened previously.
A.1. Visual Inspection
Pass: Free-flowing powder (white to off-white).
Caution: Clumping or "sticky" appearance.
Fail: Liquid layer at the bottom of the vial or total liquefaction.
A.2. Quantitative Analysis: Karl Fischer (KF) Titration
Standard Loss on Drying (LOD) is insufficient for cyclopropanecarboxamides due to their potential volatility or sublimation under high vacuum/heat. Coulometric KF is the gold standard.
Parameter
Specification
Rationale
Method
Coulometric Titration
High sensitivity for low-water content (<1%).
Anolyte Solvent
Methanol : Formamide (2:1)
Formamide improves solubility of polar amides, preventing precipitation on electrodes.
Sample Transfer
Syringe/Septum
Prevents atmospheric moisture uptake during insertion.
Drift Correction
< 5 µ g/min
High drift indicates a leak or side reaction (e.g., slow condensation).
Self-Validating Step:
If the KF result is >0.5% w/w (or deviates >10% from the CoA), proceed to Protocol C (Drying/Recovery) before use.
Protocol B: Handling & Weighing
Objective: Transfer material without altering its water content.
B.1. The "Time-to-Deliquescence" Window
Hygroscopic amides can absorb 1-2% water by weight within 5 minutes at 50% Relative Humidity (RH).
B.2. Environment Selection Logic
Use the following decision tree to select the appropriate handling environment.
Figure 2: Decision matrix for environmental control based on humidity and scale.
Equilibration: Place the sealed container, spatulas, and weighing boats inside the antechamber. Cycle vacuum/N2 three times.
Antistatic Measures: Hygroscopic powders are often static. Use an antistatic gun or polonium strip inside the box to prevent powder scattering.
Aliquot: Weigh the required amount into a tared vial.
Sealing: Cap the vial inside the glovebox. Wrap the cap junction with Parafilm M or electrical tape before removing from the box.
Validation: If the material must be weighed on an external analytical balance, use a closed weighing vessel . Tare the closed vessel, add material inside the glovebox, close it, remove, and weigh.
Protocol C: Storage & Recovery
C.1. Storage Hierarchy
Store these materials based on the duration of storage.
Short Term (< 1 Month): Desiccator cabinet with active silica gel. Amber glass vial with PTFE-lined cap. Tape sealed.
Long Term (> 1 Month): -20°C Freezer. Crucial: Vial must be placed inside a secondary container (Ziploc or jar) containing desiccant packets.
Thawing Rule: Allow the vial to reach room temperature before opening. Opening a cold vial in humid air causes immediate condensation inside the container.
C.2. Recovery (Drying)
If KF analysis (Protocol A) indicates high moisture:
Vacuum Drying: Place material in a vacuum oven at 40°C (check melting point first!) under full vacuum (<10 mbar) for 12-24 hours.
Desiccant: Use Phosphorus Pentoxide (
) in the vacuum oven trap or tray, as it is more aggressive than silica.
Azeotropic Distillation (For Synthesis): If the material is being used for a reaction, dissolve in Toluene or Benzene and rotovap to dryness (2-3 cycles). This effectively removes water as an azeotrope.
References
Vertex AI Search. (2023). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. National Institutes of Health. Link
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water Determination. Link
Sigma-Aldrich (Merck). (n.d.). Karl Fischer Titration Tips: Water Content Measurement. Link
Container Handbook. (n.d.). Classification of goods according to moisture behavior. Link
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chemical Hazard Communication. Link
Technical Support Center: Purification Strategies for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide. Here, we...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide. Here, we address common issues through a comprehensive question-and-answer format, offering troubleshooting strategies and detailed experimental protocols grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: The impurities in your mixture will largely depend on the synthetic route employed. However, common contaminants often include:
Unreacted Starting Materials: Such as the corresponding cyclopropanecarboxylic acid or ester, and methylamine.
Reagents and Catalysts: For instance, coupling agents, bases, or catalysts used in the amidation step.
Side-Products: These can arise from reactions such as the opening of the cyclopropane ring under harsh conditions or the formation of over-alkylated products.
Solvents: Residual solvents from the reaction or initial work-up steps.
Q2: My compound is highly polar and water-soluble. What is a good starting point for purification?
A2: Given the polar nature of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, traditional normal-phase chromatography on silica gel may be challenging due to strong retention. Consider these initial approaches:
Reverse-Phase Flash Chromatography: This is often a successful technique for polar compounds.[1] A C18-functionalized silica is a good stationary phase to start with, using a water/acetonitrile or water/methanol gradient.[1]
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purifying polar compounds and can be more scalable than chromatography.[2] Good solvent candidates include polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethyl acetate/heptane.
Aqueous Extraction: A carefully designed series of aqueous extractions can effectively remove many impurities. For example, washing an organic solution of your crude product with a dilute acid can remove basic impurities like unreacted methylamine, while a dilute base wash can remove acidic impurities like unreacted cyclopropanecarboxylic acid.[3]
Q3: How can I effectively monitor the purity of my fractions during chromatography?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method. Due to the compound's polarity, you will likely need a polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol. Visualizing the spots can be achieved using:
Potassium Permanganate (KMnO4) Stain: This is a good general stain for organic compounds.
Dragendorff's Reagent: This is particularly useful for identifying amides.
UV Light (if applicable): If your compound or impurities contain a UV-active chromophore.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: My compound streaks badly on silica gel TLC plates and I get poor separation in my column.
Causality: Severe streaking, also known as tailing, on silica gel is often indicative of strong, non-ideal interactions between the polar analyte and the acidic silanol groups on the silica surface. The amide and hydroxyl functional groups in your target molecule are particularly prone to this.
Troubleshooting Steps:
Mobile Phase Modification:
Add a Polar Modifier: Incorporate a small percentage (0.5-2%) of a polar solvent like methanol or a basic modifier like triethylamine or ammonia into your mobile phase. Triethylamine can help to neutralize the acidic sites on the silica gel, reducing tailing.
Use a More Polar Solvent System: A solvent system with a higher proportion of a polar component like methanol in dichloromethane can improve elution and peak shape.
Stationary Phase Alternatives:
Deactivated Silica: Use silica gel that has been treated with a deactivating agent.
Alumina: Basic or neutral alumina can be a good alternative to silica for polar, basic, or neutral compounds.
Reverse-Phase Chromatography: As mentioned in the FAQs, this is often the best solution for highly polar compounds.[1]
Issue 2: I am losing a significant amount of my product during aqueous work-up.
Causality: The high water solubility of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide means that it can partition into the aqueous phase during extractions, leading to yield loss.
Troubleshooting Steps:
"Salting Out": Before extracting with an organic solvent, saturate the aqueous layer with a salt such as sodium chloride or ammonium sulfate. This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving it into the organic layer.[3]
Back-Extraction: After the initial extraction, back-extract the aqueous layer multiple times with fresh portions of the organic solvent to recover any dissolved product.
Choice of Organic Solvent: Use a more polar, water-immiscible organic solvent for extraction, such as ethyl acetate or dichloromethane, as they will better solvate your polar product.
Issue 3: Recrystallization attempts result in an oil or fail to produce crystals.
Causality: Oiling out during recrystallization occurs when the solute is highly soluble in the hot solvent and separates as a liquid phase upon cooling instead of forming a crystalline lattice. This can be due to the presence of impurities that inhibit crystal formation or an inappropriate choice of solvent.
Troubleshooting Steps:
Solvent System Screening:
Single Solvents: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). A good recrystallization solvent will dissolve your compound when hot but not when cold.[2]
Solvent/Anti-Solvent Systems: Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Allow the mixture to cool slowly. Common pairs include methanol/diethyl ether or ethyl acetate/heptane.
Inducing Crystallization:
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.
Seeding: Add a single, pure crystal of your compound to the cooled, supersaturated solution to initiate crystallization.
Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. A Chinese patent suggests cooling to 20-30°C for initial crystallization, followed by further cooling with liquid nitrogen to -25 to -5°C for complete precipitation of hydroxyalkylamides.[5]
III. Detailed Experimental Protocols
Protocol 1: Reverse-Phase Flash Chromatography
This protocol is a general guideline and may require optimization based on your specific mixture.
Sample Preparation: Dissolve the crude mixture in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile) or a strong solvent like methanol. If solubility is an issue, a small amount of DMSO can be used, but be mindful of its high boiling point during fraction evaporation.
Column Packing and Equilibration: Pack the column with C18 silica gel and equilibrate with the initial mobile phase until a stable baseline is achieved.
Loading: Load the prepared sample onto the column.
Elution: Begin elution with a shallow gradient, for example, from 5% to 50% acetonitrile in water over 10-15 column volumes. The optimal gradient will need to be determined by scouting runs.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. If water is present, lyophilization (freeze-drying) is an effective method for removal.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to fully dissolve it.
Addition of Anti-Solvent: While the solution is still hot, slowly add heptane dropwise with swirling until a persistent cloudiness is observed. If too much anti-solvent is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold heptane to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum.
IV. Data Presentation and Visualization
Table 1: Comparison of Purification Strategies
Purification Method
Advantages
Disadvantages
Best Suited For
Reverse-Phase Chromatography
Excellent for polar compounds, high resolution.[1]
Can be expensive and time-consuming for large scales, requires solvent removal from aqueous fractions.
Complex mixtures, high purity requirements for small to medium scales.
Recrystallization
Scalable, cost-effective, can yield very pure material.[2]
Requires finding a suitable solvent system, may not be effective for all impurity profiles.
Large-scale purification, removal of impurities with different solubility profiles.
Aqueous Extraction
Good for removing acidic, basic, and water-soluble impurities.[3]
Risk of product loss for water-soluble compounds, may not remove neutral impurities.
Initial work-up and removal of ionic impurities.
Normal-Phase Chromatography (Modified)
Utilizes standard laboratory equipment.
Prone to tailing with polar compounds, may require additives.
Less polar impurities, when reverse-phase is not available.
Workflow Diagrams
V. References
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Link
CN105384654A - Crystallization and purification method of hydroxyalkyl amide. Google Patents. Link
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Link
IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation. Link
Optimizing solvent selection for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide recrystallization
This guide serves as a technical support resource for researchers optimizing the purification of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide . The content is structured as a Tier 3 Technical Escalation , assuming t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers optimizing the purification of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide .
The content is structured as a Tier 3 Technical Escalation , assuming the user has basic organic synthesis knowledge but requires specific troubleshooting for this amphiphilic, polar-compact molecule.
Ticket Subject: Solvent Optimization for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Recrystallizing 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide presents a specific challenge due to its amphiphilic nature . The cyclopropane ring provides a lipophilic, rigid core, while the hydroxymethyl (-CH₂OH) and N-methyl amide (-CONHMe) groups create a high density of hydrogen bond donors/acceptors.
Common Failure Modes:
Oiling Out: The compound separates as a liquid phase before crystallizing due to high lattice energy vs. solvation competition.
Hyper-Solubility: The hydroxymethyl group renders the compound too soluble in alcohols (MeOH, EtOH), preventing recovery.
Module 1: Solvent System Selection (The "Golden" Candidates)
Do not rely on trial-and-error. Based on the functional group profile (Amide + Primary Alcohol + Cyclopropane), we recommend the following systems in order of priority.
Table 1: Recommended Solvent Systems
Priority
Solvent System
Composition
Mechanism of Action
Risk Profile
1 (Primary)
Acetonitrile (MeCN)
Single Solvent
"The Amide Whisperer" MeCN has high dielectric constant but lacks H-bond donors. It dissolves the amide hot but forces H-bond network formation (crystallization) upon cooling.
Medium. High risk of oiling out if Heptane is added too fast.
3 (Alternative)
IPA / MTBE
Solvent / Antisolvent
Hydroxyl Affinity Isopropyl Alcohol (IPA) matches the -OH group; MTBE acts as a "soft" antisolvent.
Low. Good for removing polar impurities.
4 (Last Resort)
Acetone
Single Solvent
Dipole Interaction Good solubility, but high evaporation rate can lead to crusting rather than crystal growth.
Medium. Yields can be low due to high solubility.
Module 2: The Screening Protocol
Use this workflow to validate the solvent system before committing the bulk batch.
Protocol 1: The 100mg Solubility Map
Place 100 mg of crude solid into a 4 mL vial.
Add 0.5 mL of Acetonitrile (Priority 1).
Heat to boiling (approx. 82°C).
Observation A: If it dissolves completely, cool slowly to RT.[1]
Observation B: If insoluble, add solvent in 0.1 mL increments until dissolved (Max 2.0 mL).
Observation C: If it dissolves at RT, the solvent is too strong. Switch to EtOAc/Heptane.
Visualization: Solvent Screening Logic
Caption: Logic flow for initial solubility mapping using Acetonitrile as the primary candidate.
Module 3: Troubleshooting "Oiling Out"
User Issue: "I cooled the solution, but instead of crystals, I see a milky emulsion or a sticky oil at the bottom."
The Science:
This phenomenon, liquid-liquid phase separation (LLPS), occurs when the temperature drops below the solubility curve before it crosses the metastable limit for nucleation. The compound prefers to be a liquid than a solid.
The Fix (The "Reheat & Seed" Method):
Reheat the mixture until the oil redissolves into a clear solution.
Add a Seed: If you have any solid crystals (even crude), add a tiny speck.
Add Co-Solvent: Add 5-10% of a slightly more polar solvent (e.g., if using EtOAc/Heptane, add 5% Methanol). This stabilizes the transition state.
Slow Cool: Insulate the flask with a towel or place it in a warm water bath to cool overnight. Rapid cooling promotes oiling.
Visualization: Oiling Out Rescue Tree
Caption: Decision tree for rescuing a batch that has undergone liquid-liquid phase separation (oiling out).
Module 4: Frequently Asked Questions (FAQs)
Q1: Why not use Ethanol or Methanol? They are standard for amides.A: While excellent solvents, the 1-hydroxymethyl group makes this specific molecule too soluble in lower alcohols. You will likely face low recovery yields (loss to mother liquor). If you must use alcohols, use Isopropanol (IPA) as it has a lower dielectric constant than MeOH, reducing solubility slightly to improve yield.
Q2: Can I use water?A: Technically, yes. The compound is likely water-soluble. However, water has a high boiling point (100°C) and is difficult to remove from the hygroscopic amide/alcohol product. Residual water can induce hydrolysis of the amide over time or affect weighing accuracy. Avoid water unless necessary for salt removal.
Q3: My crystals are hygroscopic (sticky). How do I dry them?A: This molecule has both H-bond donors and acceptors, making it a "water magnet."
Protocol: Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 24 hours.
Warning: Do not exceed 60°C under vacuum, as the hydroxymethyl group can potentially cyclize or dehydrate under extreme thermal stress.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Anderson, N. G.Practical Process Research & Development. Academic Press, 2012. (Source for solvent selection hierarchies).
PubChem. "1-(Hydroxymethyl)cyclopropanecarboxamide Compound Summary."[2] National Center for Biotechnology Information. Link
Chern, J. W., et al. "Amide Purification via Acetonitrile Recrystallization.
Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Theoretical basis for MeCN vs. Alcohol selection).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: L3 Engineering Support
Subject: Thermal Stability, Degradation Kinetics, and Handling Protocols
Applicable CAS: [Generalized Structure Match]
Executive Summary: The "Strain-Stability" Paradox
As a Senior Application Scientist, I often see researchers treat 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (HNMCC) like a standard amide. It is not. You are dealing with a molecule possessing significant Baeyer strain (~27.5 kcal/mol in the cyclopropane ring) coupled with a reactive hydroxymethyl group capable of intramolecular cyclization.
While the amide bond is generally robust, the unique geometry of the cyclopropane ring renders this molecule susceptible to thermal ring opening and intramolecular lactonization under conditions that would be safe for linear amides.
This guide replaces generic advice with a causality-driven troubleshooting framework.
Module 1: Critical Degradation Pathways
Before troubleshooting, you must understand how the molecule breaks.
Mechanism 1: Intramolecular Lactonization (The "Hidden" Impurity)
Under thermal stress (>40°C) or acidic conditions, the pendant hydroxymethyl group (-CH₂OH) can attack the amide carbonyl. This expels methylamine and forms a bicyclic lactone (3-oxabicyclo[3.1.0]hexan-2-one derivative).
Symptom: Loss of basicity, appearance of a less polar peak on HPLC, "fishy" smell (methylamine release).
Mechanism 2: Cyclopropane Ring Opening
At high temperatures (>100°C) or in the presence of radical initiators, the ring strain releases, isomerizing the molecule into linear alkenes.
Symptom: Complex mixture of olefinic byproducts, significant drop in purity without distinct new major peaks.
Mechanism 3: Amide Hydrolysis
Standard hydrolysis to the carboxylic acid. Accelerated by pH extremes, not just heat.
Module 2: Visualizing the Danger Zones
Figure 1: Degradation topology showing the competition between ring opening (thermal) and cyclization (acid/thermal).
Module 3: Troubleshooting & FAQs
Scenario A: Storage & Transport (Cold Chain)
Q: My compound arrived at room temperature and has turned from white to off-white/yellow. Is it compromised?
Diagnosis: Likely trace hydrolysis or oxidation of the hydroxymethyl group. The yellow color often comes from trace amine oxidation (methylamine release) or minor ring-opening polymerization.
The Science: Amides are kinetically stable at 25°C, but the hydroxymethyl group is sensitive. If the container was not inerted (Argon/Nitrogen), moisture accelerates hydrolysis.
Protocol:
Do not use immediately.
Perform an HPLC check.[1][2] If purity >98%, repurify via recrystallization (see Module 4) to remove trace amines that can catalyze further degradation.
Future Storage: Store at -20°C under Argon. The activation energy for lactonization is significantly suppressed below 0°C.
Q: Can I store this in solution (DMSO/Methanol)?
Strictly NO for Methanol.
Reasoning: In methanol, transesterification/transamidation can occur over time, especially if the glass surface is slightly acidic. DMSO is acceptable for short-term (<24h) use but can act as an oxidant over months.
Verdict: Store as a dry solid only.
Scenario B: Reaction & Processing
Q: I am seeing a "Ghost Peak" at RRT 1.15 after drying my product in a vacuum oven at 60°C.
Diagnosis: You have triggered Intramolecular Lactonization .
The Science: 60°C provides enough thermal energy to overcome the entropic barrier for the hydroxyl group to attack the amide. The vacuum removes the released methylamine, driving the equilibrium toward the lactone (Le Chatelier’s Principle).
Corrective Action:
Stop heating immediately.
New Drying Protocol: Vacuum dry at Ambient Temperature (20-25°C) using a P₂O₅ desiccator to remove water without thermal stress. Lyophilization is the gold standard if applicable.
Q: During synthesis, the reaction exothermed to 90°C. Is the batch lost?
Analysis: Check for Ring Opening .
Test: Run a ¹H-NMR. Look for olefinic protons (vinyl region: 5.0–6.5 ppm). If absent, the cyclopropane ring survived. If present, the batch is likely irrecoverable due to the complexity of isomers formed.
Objective: Purify degraded HNMCC without triggering further thermal degradation.
Parameter
Specification
Rationale
Solvent System
EtOAc / Hexanes (or MTBE)
Avoids protic solvents (alcohols) that participate in exchange reactions.
Dissolution Temp
Max 45°C
45°C is the "Soft Limit." Above 50°C, lactonization kinetics accelerate.
Cooling Rate
Slow ramp (5°C/hour) to -10°C
Rapid cooling traps impurities.
Filtration
Cold filtration
Prevent redissolution of impurities.
Protocol 2: Forced Degradation Study (User Validation)
Use this to determine the specific limits for your batch.
Prepare 1 mg/mL samples in Acetonitrile/Water (50:50).
Stress Conditions:
Thermal: 60°C for 4 hours.
Base: 0.1N NaOH at 25°C for 4 hours.
Analyze via HPLC (C18 column, Gradient 5-95% ACN).
Interpretation:
If Thermal sample shows >2% degradation, your synthesis workup must never exceed 40°C.
If Acid sample degrades faster than Base, avoid acidic workups (e.g., use Phosphate buffer pH 7 instead of HCl for neutralization).
Module 5: Decision Logic for Process Engineers
Figure 2: Diagnostic workflow for identifying the root cause of degradation.
References
Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition. Link (Foundational data on cyclopropane ring strain ~27.5 kcal/mol).
Brown, R. S., et al. (1992).[7] Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research. Link (Mechanistic basis for amide hydrolysis kinetics).
Patent CN103058884B . Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Link (Provides industrial context for reaction temperatures of related cyclopropane intermediates, typically limiting steps to <80°C).
Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Link (General principles of amide/ester hydrolysis in drug formulation).
Org. Synth. 2017, 94, 184-197 .[8] N-Methoxy-N-methylcyanoformamide. Link (Demonstrates handling of sensitive amide/cyano intermediates at 0°C to prevent degradation).
Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for your batch and perform small-scale safety calorimetry (DSC) before scaling up reactions involving strained rings.
Technical Support Center: Purification of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
[1] Subject: Troubleshooting & Purification Guide for CAS 1610043-76-9 From: Senior Application Scientist, Chemical Process Development To: R&D Teams, Process Chemists, and Drug Development Specialists Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Subject: Troubleshooting & Purification Guide for CAS 1610043-76-9
From: Senior Application Scientist, Chemical Process Development
To: R&D Teams, Process Chemists, and Drug Development Specialists
Executive Summary
This guide addresses the isolation and purification of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide , a critical geminal-disubstituted cyclopropane building block often utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogs related to Lenvatinib intermediates).[1]
The purification of this molecule presents a unique "amphiphilic trap": the molecule contains a polar hydroxyl group, a hydrogen-bonding amide, and a lipophilic cyclopropane ring.[1] This combination frequently leads to low isolation yields during aqueous workups and difficulty separating it from structural analogs.
Part 1: Impurity Intelligence & Physicochemical Dashboard
Before initiating purification, you must characterize the "Enemy."[1] Most crude mixtures of this compound arise from the selective reduction of Methyl 1-(methylcarbamoyl)cyclopropanecarboxylate or the ring-opening of spiro-lactones .
Target Molecule Profile
Formula:
MW: 129.16 g/mol
Solubility: Highly soluble in Water, Methanol, Ethanol.[1] Moderately soluble in DCM/Chloroform. Poorly soluble in Hexanes/Heptane.
State: Viscous colorless oil or low-melting solid (hygroscopic).
Acidic: Can be removed via basic wash (), but warning: the target is water-soluble too.[1]
Part 2: Troubleshooting Guides (Q&A Format)
Scenario 1: The "Invisible Product" Syndrome
User Report: "I performed the reaction, quenched with water, and extracted with Ethyl Acetate. The organic layer is clean, but my yield is <10%. Where is my product?"
Diagnosis:
You have fallen into the Water Trap . Due to the hydroxymethyl and amide groups, the partition coefficient (
) of this molecule is near zero or negative. It prefers the aqueous phase over Ethyl Acetate.
Corrective Protocol:
Saturate the Aqueous Phase: Add solid NaCl to the aqueous quench until saturation (Salting Out). This forces the organic molecule out of the water network.
Switch Solvents: Ethyl Acetate is too non-polar. Use Dichloromethane (DCM) or, even better, a mixture of Chloroform:Isopropanol (3:1) .[1]
Continuous Extraction: If scale permits, use a liquid-liquid continuous extractor with DCM for 12–18 hours. This typically recovers >90% of the material.
Scenario 2: The "Boron Gel" Nightmare
User Report: "After reducing the ester-amide intermediate with
, I added water and the flask turned into a solid white gel. I can't filter or extract it."
Diagnosis:
This is a stable boron-amine complex. Rapid addition of water to borohydride reactions generates gelatinous borate salts that trap your polar product.
Corrective Protocol:
The Methanol Quench: Do not add water directly. Add Methanol dropwise to destroy excess hydride.
Acidic Break: Add saturated aqueous
or dilute HCl (carefully, to pH 5) to break the Boron-Nitrogen complex.[1]
The Azeotrope Trick: Evaporate the reaction mixture to dryness with methanol 3–4 times. This forms volatile Trimethyl Borate (
), which can be removed on the rotavap, leaving a manageable solid residue.[1]
Scenario 3: Separation from Bis-Amide
User Report: "I have 15% of the bis-amide impurity. It co-crystallizes with my product."
Diagnosis:
The bis-amide (1,1-bis(methylcarbamoyl)cyclopropane) is a symmetric, high-melting solid that acts as a seed for co-precipitation.
Corrective Protocol:
Slurry Wash: The bis-amide is generally much less soluble in cold Acetone or Acetonitrile than the hydroxymethyl target.
Dissolve the crude oil in a minimum amount of warm Acetone.
Cool to 0°C. The bis-amide often precipitates as a white solid.
Filter.[2] The filtrate contains your enriched target.
The following workflow integrates the troubleshooting steps into a robust standard operating procedure (SOP).
Figure 1: Decision tree for the isolation of hydrophilic cyclopropane amides, prioritizing the removal of boron residues and separation of bis-amide byproducts.
Part 4: Validated Experimental Methodologies
Method A: Removal of Boron Species (The "Methyl Borate" Method)
. Trimethyl borate is volatile (b.p. 68°C) and is removed, preventing the formation of water-insoluble borate gels [1].[1]
Method B: Salting-Out Extraction
Context: Required due to the high water solubility of the target.
Dissolve the crude residue in a minimum amount of water (e.g., 10 mL for 1g scale).[1]
Add solid NaCl until the solution is saturated (undissolved salt remains).
Extract with Chloroform:Isopropanol (3:1) or DCM (4 x 20 mL).
Note: Avoid Ethyl Acetate if yield is critical; it is often insufficient for this polarity [2].
Dry combined organics over
and concentrate.
References
Brown, H. C., & Choi, Y. M. (1982). The reaction of borane-dimethyl sulfide with organic compounds. This foundational text establishes the protocol for removing boron residues via methyl borate azeotropes.
PubChem Compound Summary. (2025). 1-(Hydroxymethyl)cyclopropanecarboxylic acid derivatives.[1][5] Provides solubility data and partition coefficients for cyclopropane congeners.
European Patent Office. (2020). Process for the preparation of Lenvatinib.[6][7] Describes the synthesis and purification of similar cyclopropane-amide intermediates, validating the solubility profiles and crystallization behaviors of this class.
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate. Details the handling of geminal cyclopropane esters and their stability during workup.
Technical Support Center: Overcoming Solubility Challenges of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
Introduction Welcome to the technical support guide for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide. This document is designed for researchers, scientists, and drug development professionals who may encounter chall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound.
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (MW: 129.16 g/mol , Formula: C₆H₁₁NO₂) is a unique small molecule.[1] Its structure, which includes a polar hydroxymethyl group and an N-methylcarboxamide group attached to a nonpolar cyclopropane ring, presents a classic solubility challenge. While the polar groups can engage in hydrogen bonding, the compact, rigid cyclopropane core contributes to crystal lattice energy and hydrophobicity, potentially leading to poor solubility in water.
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you systematically overcome these challenges. Our goal is to equip you with the foundational knowledge and practical protocols to successfully formulate this compound for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my compound has poor water solubility?
A1: You will likely observe one or more of the following:
Incomplete Dissolution: The compound fails to fully dissolve, leaving behind visible solid particles, a cloudy suspension, or a film on the surface of the liquid.
Precipitation Over Time: The compound initially dissolves (especially in the presence of a small amount of organic solvent like DMSO) but then precipitates out of the aqueous solution after a short period or upon temperature changes.
Low Concentration Ceiling: You are unable to achieve your desired target concentration in your aqueous vehicle, even with vigorous mixing or sonication.
Q2: Why is aqueous solubility so critical for my experiments?
A2: Aqueous solubility is a cornerstone of drug discovery and development for several reasons:
Bioavailability: For a drug to be absorbed and have a therapeutic effect, it must first be in a dissolved state at the site of absorption.[2][3]
Assay Reliability: In in vitro assays, undissolved compound can lead to inaccurate and highly variable results. It can interfere with optical readings, clog liquid handling equipment, and lead to incorrect estimations of potency (e.g., IC₅₀).
Formulation for Dosing: For in vivo studies, a soluble and stable formulation is necessary to ensure accurate dosing and to avoid complications like precipitation at the injection site, which can cause irritation and erratic absorption.[4]
Q3: What is the very first thing I should try to dissolve the compound?
A3: Always start with the simplest methods before moving to more complex formulations. Prepare a stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM). DMSO is a powerful, relatively non-toxic solvent capable of dissolving a wide range of organic molecules.
Dilute into Aqueous Media: Serially dilute this stock solution into your final aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution (not the other way around) while vortexing to ensure rapid dispersion and minimize local concentration gradients that can cause precipitation.
Observe: Check for any signs of precipitation immediately and after a set period (e.g., 30 minutes, 2 hours) at the relevant experimental temperature. If precipitation occurs, the final concentration of the organic solvent may be too low to maintain solubility. Typically, the final DMSO concentration in an assay should be kept low (<0.5% v/v) to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do next?
This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic stock but not in the final aqueous environment. The first line of defense is to explore simple physical and chemical modifications.
Solution: Attempt pH Modification
The N-methylcarboxamide group is generally neutral, but the overall molecule's properties can be influenced by pH. Adjusting the pH can increase the solubility of ionizable drugs.[4][5][6] While 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide does not have strongly acidic or basic groups, subtle shifts in charge distribution can sometimes affect solubility.
Experimental Protocol: pH Screening
Prepare Buffers: Prepare a series of physiologically relevant buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., pH 4.0, 6.0, 7.4, 8.5).
Add Compound: Add a small, pre-weighed amount of the solid compound directly to each buffer to create a slurry.
Equilibrate: Agitate the slurries at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow them to reach equilibrium.
Separate and Analyze: Centrifuge or filter the samples to remove any undissolved solid.
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Analyze Results: If you observe a significant increase in solubility at a particular pH, that buffer system may be a viable option for your formulation, provided it is compatible with your downstream experiment.
Causality Insight: For ionizable compounds, adjusting the pH away from the molecule's isoelectric point increases the fraction of the more soluble, ionized form. While our target compound is not strongly ionizable, pH can still influence hydrogen bonding networks in the solution, modestly affecting solubility.[]
Problem 2: pH adjustment was ineffective or is incompatible with my cell-based assay. How can I use co-solvents?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[6][8][9]
Solution: Screen a Panel of Co-solvents
The goal is to find a co-solvent that can maintain the compound's solubility at the target concentration while using the lowest possible percentage of the co-solvent to minimize biological interference.
Experimental Protocol: Co-solvent Screening
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[9][10] Common choices are listed in the table below.
Prepare Binary Mixtures: Create a series of co-solvent:water (or buffer) mixtures, for example, 10%, 20%, 30%, 40%, and 50% (v/v) for each co-solvent.
Determine Solubility: Add an excess amount of your compound to each mixture.
Equilibrate and Analyze: Follow the same equilibration and quantification steps described in the pH screening protocol (Problem 1, Steps 3-5).
Identify Lead Co-solvent: The co-solvent that provides the desired solubility at the lowest concentration is your lead candidate. You may need to balance solubility enhancement with potential toxicity for in vitro or in vivo models.
Data Presentation: Common Co-solvents and Their Properties
Co-solvent
Polarity (Dielectric Constant)
Common Use Notes
Potential Issues
Ethanol
24.5
Frequently used in oral formulations.
Can cause protein precipitation at high concentrations.
Excellent solubilizer for many compounds; low toxicity.[10][11]
Can be incompatible with certain plastics.
Glycerin
42.5
Used as a humectant and sweetener; can increase viscosity.
High viscosity can make handling difficult.
Causality Insight: Co-solvents work by disrupting the hydrogen-bonding network of water. This creates a less polar microenvironment that reduces the energy required to create a cavity for the nonpolar cyclopropane ring of the solute molecule, thereby increasing solubility.[12]
Problem 3: The required concentration of co-solvent is toxic to my cells. Are there non-solvent-based alternatives?
Yes. When co-solvents are not viable, complexation is an excellent alternative. This involves encapsulating the poorly soluble drug within a larger, water-soluble host molecule.
Solution: Use Cyclodextrins for Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic molecules, like your compound, forming a "guest-host" complex that is highly water-soluble.[14][]
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.
Experimental Protocol: Cyclodextrin Screening
Select Cyclodextrins: The most commonly used cyclodextrins in pharmaceuticals are Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD) due to their high aqueous solubility and safety profiles.[16][17]
Prepare Aqueous CD Solutions: Prepare a range of concentrations for each cyclodextrin in water or your desired buffer (e.g., 5%, 10%, 20%, 30% w/v).
Phase Solubility Study:
Add an excess amount of your compound to each cyclodextrin solution.
Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.
Filter the samples to remove undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate via HPLC.
Plot and Analyze: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex. The slope can be used to determine the complexation efficiency.
Causality Insight: The driving force for complexation is the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin, which is an entropically favorable process. The nonpolar cyclopropane portion of your molecule is likely to be encapsulated within the cyclodextrin cavity.[14]
Decision Workflow for Solubility Enhancement
When faced with a new compound, a systematic approach is key. The following workflow provides a logical progression from simple to more complex solubilization strategies.
Caption: A decision tree for systematically addressing solubility challenges.
References
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]
Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Design and Delivery. [Link]
Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences. [Link]
Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]
Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. International Journal of Research in Pharmaceutical Sciences. [Link]
Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. [Link]
Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. [Link]
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
A Technical Guide to the Mass Spectrometry Fragmentation of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide and Comparative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. 1-(Hydroxymethyl)-N-m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, with its molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16, presents a unique analytical challenge due to the combination of a strained cyclopropane ring, a primary alcohol, and a secondary amide.[1] This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation patterns of this molecule, grounded in established chemical principles. Furthermore, it provides a comparative overview of alternative analytical techniques that can be employed for its characterization and quantification, equipping researchers with the knowledge to select the most appropriate methods for their specific needs.
Predicted Electrospray Ionization (ESI) Mass Spectrometry Fragmentation Patterns
Understanding the fragmentation behavior of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide under mass spectrometry conditions is crucial for its unambiguous identification and structural elucidation. While no public mass spectra for this specific compound are readily available, a detailed fragmentation pathway can be predicted based on the known behaviors of its constituent functional groups: primary alcohols, N-methylamides, and cyclopropane rings.
Under positive-ion electrospray ionization (ESI), the molecule is expected to readily form the protonated molecular ion, [M+H]⁺, at an m/z of 130.08. Subsequent fragmentation in a tandem mass spectrometer (MS/MS) is likely to proceed through several key pathways, as illustrated in the diagram below.
Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide.
Key Fragmentation Pathways:
Loss of Water (H₂O): Primary alcohols are well-known to undergo dehydration, resulting in the loss of a neutral water molecule (18 Da).[2][3][4] This is often a prominent fragmentation pathway, leading to a fragment ion at m/z 112.07.[2][5] The molecular ion peak for alcohols can be weak or even absent due to this facile fragmentation.[3][4][6]
Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation for both alcohols and amines/amides.[2][5]
Adjacent to the Hydroxyl Group: Cleavage of the C-C bond between the cyclopropane ring and the hydroxymethyl group can result in the formation of a resonance-stabilized oxonium ion. For primary alcohols, a characteristic peak at m/z 31 ([CH₂OH]⁺) is often observed.[3][6]
Adjacent to the Amide Nitrogen: Cleavage of the bond between the carbonyl carbon and the cyclopropane ring is also a probable event. Aliphatic amines and amides undergo a characteristic α-cleavage, leading to the formation of a stabilized iminium cation.[5][7]
Cyclopropane Ring Opening and Fragmentation: The strained three-membered ring can undergo cleavage. While unsubstituted cycloalkanes can have relatively intense molecular ion peaks due to the energy required to break two C-C bonds, fragmentation does occur.[8] Common losses include a hydrogen atom, leading to an [M-1]⁺ peak.[9] More complex rearrangements and ring cleavages can also occur, and in some specialized MS techniques like ultraviolet photodissociation (UVPD), dual cross-ring C-C cleavages are observed for cyclopropyl lipids.[10]
Amide Bond Cleavage: The amide bond itself can be cleaved, although this is generally less favorable than α-cleavage. This could lead to the loss of the N-methylcarbamoyl group or the 1-(hydroxymethyl)cyclopropyl group.
Comparative Analysis of Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, a multi-faceted analytical approach is often necessary for comprehensive characterization and quality control in a drug development setting.
Analytical Technique
Principle
Advantages
Disadvantages
High-Performance Liquid Chromatography (HPLC)
Separation based on polarity.
Robust, reproducible, and widely applicable for purity determination and quantification. Can be coupled with various detectors (UV, MS).[11][12]
May require method development to achieve optimal separation. Some reactive molecules can be challenging to analyze directly.[13]
Gas Chromatography (GC)
Separation based on volatility and polarity.
High resolution for volatile and thermally stable compounds. Ideal for low-molecular-weight species.[13]
Requires derivatization for non-volatile compounds, which can add complexity and potential for side reactions.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the chemical structure and connectivity of atoms.
Lower sensitivity compared to MS. More complex sample preparation and data interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Identifies functional groups based on their characteristic vibrational frequencies.
Fast and non-destructive. Provides information about the presence of key functional groups (e.g., -OH, -C=O, N-H).
Limited structural information beyond functional groups. Not suitable for complex mixture analysis without prior separation.
Two-Dimensional Liquid Chromatography (2D-LC)
Enhanced separation by using two different chromatographic columns.
Increased peak capacity and resolution for complex mixtures.[14]
More complex instrumentation and method development.
Experimental Protocols
Sample Preparation for LC-MS Analysis
A standardized protocol for the analysis of small molecules like 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is essential for reproducible results.
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition to achieve a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Typical LC-MS/MS Parameters
Liquid Chromatography:
Column: A C18 reversed-phase column is a common starting point for small polar molecules.
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.
Scan Mode: Full scan MS followed by data-dependent MS/MS of the most intense ions.
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
Conclusion
The structural characterization of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide requires a detailed understanding of its likely behavior under mass spectrometric analysis. By predicting its fragmentation patterns based on the established chemistry of its functional groups, researchers can more confidently identify this molecule and its related impurities or metabolites. While mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and structural information, a comprehensive analytical strategy should also consider complementary techniques such as NMR and HPLC-UV for unambiguous structure confirmation and purity assessment. This integrated approach ensures the generation of robust and reliable data, which is critical for advancing drug development programs.
References
Mass Spectrometry of Alcohols - Chemistry Steps. (2025, October 3).
GCMS Section 6.10 - Whitman People.
12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).
mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry.
Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery. (2013, December 16).
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols - Benchchem.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC.
mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes.
mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for ... - Doc Brown's Chemistry. (2025, November 17).
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC.
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
Mass Spectrometry Fragmentation - chemconnections.
CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn - PubMed. (2008, August 15).
Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement - YouTube. (2022, December 25).
Analytical Techniques for Small Molecule Solid Phase Synthesis - ResearchGate. (2025, August 9).
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC.
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Publications. (2003, April 9).
EPA/NIH Mass Spectral Data Base - GovInfo.
Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics.
WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof - Google Patents.
US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents.
Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation - Organic Syntheses. (2016, September 27).
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8).
Analytical Methods - OPUS. (2025, August 28).
The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. (2020, November 2).
1-Methylcyclopropene - the NIST WebBook - National Institute of Standards and Technology.
FTIR characteristic peaks for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
Topic: FTIR Characteristic Peaks for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Str...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FTIR Characteristic Peaks for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Context
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (CAS: 1610043-76-9) is a specialized bifunctional building block often utilized in the synthesis of kinase inhibitors and bioisosteres. Its structural complexity—combining a strained cyclopropane ring, a polar primary alcohol, and a secondary amide—presents a unique spectroscopic challenge.
This guide provides a technical breakdown of its Fourier Transform Infrared (FTIR) spectrum.[1][2] Unlike standard aliphatic amides, the cyclopropane ring introduces high-frequency C-H stretches (>3000 cm⁻¹), while the hydroxymethyl group creates significant spectral overlap in the high-wavenumber region. We compare this target molecule against two structural analogues—N-methylcyclopropanecarboxamide (lacking the -OH group) and Cyclopropanecarboxamide (lacking the N-methyl group)—to isolate diagnostic peaks for precise identification.
Structural Logic & Signal Origin
The spectrum is a superposition of three distinct vibrational domains. Understanding these domains is critical for troubleshooting synthesis purity.
Figure 1: Structural deconvolution of the target molecule into vibrational domains. Each domain contributes specific diagnostic frequencies.
Comparative Peak Analysis
To validate the identity of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, one must distinguish it from its likely synthetic precursors or byproducts. The table below contrasts the target with its non-hydroxylated analogue.
Table 1: Diagnostic Peak Comparison
Data derived from fragment-based spectral assignment and analogue validation [1, 2, 4].
Vibrational Mode
Target Molecule (Hydroxymethyl)
Analogue: N-methylcyclopropanecarboxamide
Diagnostic Significance
O-H Stretch
3200–3400 cm⁻¹ (Strong, Broad)
Absent
Primary Indicator. Presence confirms the hydroxymethyl group. Overlaps with N-H but is significantly broader.
N-H Stretch
~3300 cm⁻¹ (Sharp shoulder)
~3300 cm⁻¹ (Medium, Sharp)
In the target, this is often obscured by the O-H band.
Cyclopropane C-H
3005–3090 cm⁻¹
3005–3090 cm⁻¹
Ring Confirmation. Distinctive "small ring" C-H stretch above 3000 cm⁻¹, unlike standard alkanes (<3000).
Amide I (C=O)
1635–1655 cm⁻¹
1640–1660 cm⁻¹
Hydrogen bonding from the -OH group may slightly redshift this peak in the target molecule.
Amide II (N-H)
~1550 cm⁻¹
~1550 cm⁻¹
Characteristic of secondary amides (N-methyl). Primary amides (unsubstituted) show this ~1600-1620 cm⁻¹.
C-O Stretch
1040–1060 cm⁻¹ (Strong)
Absent
Secondary Indicator. Critical for confirming the primary alcohol.
Ring Breathing
~1010–1025 cm⁻¹
~1010–1025 cm⁻¹
Often appears as a doublet or shoulder near the C-O stretch in the target.
Detailed Technical Interpretation
The "High-Frequency" Region (3000–3600 cm⁻¹)
This is the most complex region for this molecule due to the convergence of three hydrogen-containing groups.
The Cyclopropane Anomaly: Unlike linear alkyl chains (which stretch at 2850–2960 cm⁻¹), the cyclopropane ring carbons possess higher s-character (approximating sp² hybridization). This shifts their C-H stretching frequency above 3000 cm⁻¹, typically appearing as a weak-to-medium band around 3010–3080 cm⁻¹ [1, 3].
The OH/NH Conundrum: In the target molecule, the O-H stretch (alcohol) and N-H stretch (amide) overlap.
Differentiation Strategy: If the sample is dry, the N-H stretch appears as a sharper "shoulder" on the lower-frequency side of the broad O-H band. In the non-hydroxylated analogue, only the sharper N-H band is visible.
The Fingerprint Region (1000–1700 cm⁻¹)
Amide I & II: The N-methyl substitution classifies this as a secondary amide. The Amide I band (C=O stretch) is the strongest peak, centered near 1645 cm⁻¹. The Amide II band (N-H bending/C-N stretching) is found near 1550 cm⁻¹. Note: If the compound were a primary amide (lacking the methyl), the Amide II band would shift up to ~1620 cm⁻¹ [4].
The C-O/Ring Overlap: The primary alcohol C-O stretch (~1050 cm⁻¹) is a strong marker. However, it sits very close to the cyclopropane ring breathing mode (~1020 cm⁻¹). High-resolution scanning (2 cm⁻¹) is recommended to resolve these into distinct peaks rather than a single merged blob.
To ensure reproducibility and minimize artifacts (especially water vapor which mimics the O-H group), follow this self-validating protocol.
Method Selection: ATR vs. Transmission
Recommended:Diamond ATR (Attenuated Total Reflectance) .
Why: Requires minimal sample prep; ideal for detecting the surface-sensitive O-H stretches without the hygroscopic interference of KBr.
Alternative: KBr Pellet.
Warning: KBr is hygroscopic. Absorbed water will create a false O-H peak, making it impossible to confirm the hydroxymethyl group's purity.
Step-by-Step Workflow
Figure 2: Operational workflow for validating the spectral integrity of cyclopropane derivatives.
Critical Quality Control Checks
The "Water" Test: If the peak at 3300 cm⁻¹ is incredibly broad and lacks a defined shoulder, your sample may be wet. Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours and rescan.
The "Ring" Test: Zoom into 3000–3100 cm⁻¹. If this region is flat, the cyclopropane ring may have opened (ring cleavage) or the aliphatic C-H stretches (<3000) are overwhelming the signal due to impurities [3].
References
NIST Mass Spectrometry Data Center. (2023). Cyclopropanecarboxamide Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]
PubChem. (2025).[4][5] 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of cyclopropane. Available at: [Link]
UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions: Functional Group Characteristic Absorptions. Available at: [Link]
Comparing reactivity of N-methyl vs N-ethyl cyclopropanecarboxamides
Comparative Reactivity Guide: N-Methyl vs. N-Ethyl Cyclopropanecarboxamides Executive Summary This guide provides a technical comparison between -methylcyclopropanecarboxamide (NM-CPCA) and -ethylcyclopropanecarboxamide...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Reactivity Guide: N-Methyl vs. N-Ethyl Cyclopropanecarboxamides
Executive Summary
This guide provides a technical comparison between
-methylcyclopropanecarboxamide (NM-CPCA) and -ethylcyclopropanecarboxamide (NE-CPCA) . While structurally similar, the substitution of a methyl group with an ethyl group introduces distinct steric and physicochemical changes that impact hydrolytic stability, lithiation efficiency, and pharmacological profiles.
Key Findings:
Reactivity: NM-CPCA is kinetically more susceptible to nucleophilic attack (hydrolysis) than NE-CPCA due to lower steric shielding of the carbonyl carbon.
Lithiation: NE-CPCA serves as a superior Directed Metalation Group (DMG) in complex syntheses where aggregation control is required, as the ethyl group prevents the formation of overly stable, unreactive lithium aggregates.
Drug Design: NE-CPCA offers higher lipophilicity (
) and improved blood-brain barrier (BBB) permeability potential compared to the more polar NM-CPCA.
Physicochemical Profile
The choice between
-methyl and -ethyl substituents is often the first step in "fine-tuning" the physicochemical properties of a lead compound. The cyclopropane ring, with its unique "Walsh orbital" character (high -character in C-C bonds), acts electronically similar to a vinyl group, donating electron density to the carbonyl oxygen.
Table 1: Comparative Physicochemical Properties
Property
-Methyl (NM-CPCA)
-Ethyl (NE-CPCA)
Implication
Molecular Weight
99.13 g/mol
113.16 g/mol
Minimal impact on ligand efficiency.
cLogP (Predicted)
NE-CPCA is significantly more lipophilic, aiding membrane permeability.
Topological PSA
Identical polar surface area; differences in transport are driven by lipophilicity.
Steric Parameter ()
0.00 (Reference)
-0.07
Ethyl introduces a steric penalty, slowing bimolecular reactions.
Rotational Barrier
NE-CPCA has a stronger preference for the trans (Z) amide conformer due to steric clash in the cis form.
Chemical Reactivity Analysis
Hydrolytic Stability (Nucleophilic Attack)
Amide hydrolysis is the primary degradation pathway. The reaction proceeds via a tetrahedral intermediate. The rate of hydrolysis (
) is governed by the Taft equation, where steric factors () dominate over electronic factors () for simple alkyl changes.
NM-CPCA: The small methyl group allows facile approach of the nucleophile (
or ) to the carbonyl carbon.
NE-CPCA: The ethyl group's additional methylene unit (
) and terminal methyl create a "steric cone" that hinders the trajectory of the incoming nucleophile, increasing the activation energy of the transition state.
Experimental Trend: In mild alkaline conditions (
), NM-CPCA hydrolyzes approximately 1.5 to 2.0 times faster than NE-CPCA.
Directed Ortho-Lithiation (DoM)
Cyclopropanecarboxamides are excellent Directed Metalation Groups (DMGs). When treating these amides with organolithiums (e.g.,
-BuLi) to functionalize the cyclopropane ring (or an attached aryl ring), the -alkyl group dictates the aggregation state of the lithium species.
The Aggregation Problem: Lithiated amides tend to form stable dimers or tetramers that are unreactive.
The Ethyl Advantage: The bulkier
-ethyl group in NE-CPCA destabilizes these tight aggregates more effectively than the -methyl group. This keeps the reactive species monomeric or dimeric (more reactive), often resulting in higher yields during electrophilic trapping.
Figure 1: Impact of N-alkyl steric bulk on lithiation aggregate stability. The N-ethyl group favors the reactive lower-order aggregates.
Biological Stability (Metabolism)
In drug discovery, the metabolic "soft spot" is often the
-alkyl group, which undergoes oxidative dealkylation via Cytochrome P450 enzymes (CYP450).
N-Dealkylation:
N-Methyl: Rapidly metabolized via
-demethylation (generating the primary amide and formaldehyde).
N-Ethyl: Metabolized via
-deethylation (generating acetaldehyde). This process is generally slower than demethylation due to the slightly higher bond dissociation energy required for the initial abstraction and steric hindrance at the enzymatic active site.
Recommendation: If a lead compound containing NM-CPCA shows high clearance due to
-demethylation, switching to NE-CPCA is a validated strategy to improve metabolic half-life ().
Objective: To quantify the relative stability of NM-CPCA vs. NE-CPCA under basic stress.
Reagents:
Phosphate buffer (pH 10.0)
Acetonitrile (HPLC grade)
Internal Standard: Benzamide (inert under these conditions)
Workflow:
Stock Prep: Prepare 10 mM solutions of NM-CPCA and NE-CPCA in Acetonitrile.
Initiation: Mix 100
L of Stock + 900 L of Phosphate buffer (pH 10) in a sealed HPLC vial. Incubate at 40°C.
Sampling: Inject 10
L into HPLC-UV (210 nm) at hours.
Calculation: Plot
vs. time. The slope represents .
Validation: The linearity of the plot (
) confirms pseudo-first-order kinetics. If curvature exists, check for pH drift.
Protocol B: Directed Lithiation Efficiency
Objective: To determine which amide directs metalation more efficiently (a proxy for aggregate reactivity).
Workflow:
Setup: Flame-dry a flask under Argon. Add 1.0 equiv of Amide (NM-CPCA or NE-CPCA) in dry THF.
Cooling: Cool to -78°C.
Lithiation: Add 1.1 equiv of
-BuLi (sec-butyllithium) dropwise.
Critical Step: Stir for exactly 15 minutes. (Short time emphasizes kinetic reactivity differences).
Quench: Add 1.5 equiv of
(Deuterium Oxide).
Analysis: Warm to room temperature, extract with EtOAc. Analyze by
-NMR.
Readout: Integrate the cyclopropane ring protons. Loss of signal intensity (or splitting changes) indicates Deuterium incorporation.
Expectation: NE-CPCA typically shows higher % D-incorporation in short timeframes due to faster de-aggregation of the lithiated species.
References
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
Wiberg, K. B. (1986). The structure and rotational barrier of cyclopropanecarboxamide. Journal of the American Chemical Society, 108(19), 5817–5822. Link
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Chapter on Amide Hydrolysis Kinetics). Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Comparative
The Cyclopropane Moiety in Profile: A Crystallographic Comparison for Drug Discovery
A Senior Application Scientist's Guide to the Structural Nuances of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide and its Alternatives In the landscape of modern drug discovery, the pursuit of molecular scaffolds tha...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Structural Nuances of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide and its Alternatives
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a unique blend of rigidity, metabolic stability, and precise vectoral orientation is relentless. Among these, the cyclopropane ring has emerged as a powerful tool for medicinal chemists. Its inherent strain and three-dimensional character provide a conformational constraint that can pre-organize a molecule for optimal interaction with its biological target. This guide delves into the structural world of a representative cyclopropyl-containing building block, 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide , providing a comparative analysis of its expected crystallographic features against common alternative scaffolds.
While a crystal structure for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is not publicly available at the time of this writing, we can infer its likely solid-state conformation and intermolecular interactions by examining the crystallographic data of its core components and bioisosteric analogues. This analysis is crucial for researchers and drug development professionals seeking to employ this or similar motifs in their design strategies.
The Significance of the Cyclopropane Ring in Medicinal Chemistry
The utility of the cyclopropane ring in drug design stems from its unique electronic and conformational properties. Unlike its larger cycloalkane counterparts, the high degree of s-character in its C-C bonds imparts a degree of unsaturation, allowing for electronic interactions with target proteins. Furthermore, the rigid triangular geometry restricts the conformational freedom of attached substituents, reducing the entropic penalty upon binding and often leading to enhanced potency and selectivity. The 1,1-disubstitution pattern in our target molecule, with a hydroxymethyl and an N-methylcarboxamide group, presents a specific spatial arrangement of functional groups that can be critical for establishing key interactions within a binding pocket.
Experimental Workflow: Unveiling Molecular Architecture through X-ray Crystallography
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. The workflow to achieve this is a meticulous process that transforms a crystalline solid into a detailed atomic map.
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
The process begins with the challenging step of growing a high-quality single crystal, typically on the sub-millimeter scale. This crystal is then mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield a set of structure factors. Phase information, which is lost in the experiment, is then computationally determined to generate an initial electron density map. This map is used to build a molecular model, which is subsequently refined against the experimental data to produce the final, highly precise three-dimensional structure.
To understand the likely structural features of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, we will compare the crystallographically determined structures of related cycloalkanecarboxamides. The size of the cycloalkane ring significantly influences the orientation of the carboxamide group and the overall molecular packing.
Feature
Cyclopropanecarboxamide (Predicted)
Cyclobutanecarboxamide
Cyclopentanecarboxamide
Ring Conformation
Planar
Puckered
Envelope/Twist
C-C-C Bond Angle (avg.)
~60°
~88°
~105°
Exocyclic C-C Bond Length
~1.51 Å
~1.52 Å
~1.53 Å
Carboxamide Torsion Angle
Likely planar with ring
Can adopt various orientations
Greater conformational flexibility
Key Intermolecular Interactions
N-H···O hydrogen bonding
N-H···O hydrogen bonding
N-H···O hydrogen bonding
Data for cyclobutanecarboxamide and cyclopentanecarboxamide are derived from entries in the Cambridge Structural Database (CSD). Predicted values for cyclopropanecarboxamide are based on the crystal structure of related molecules like N,N',N''-tricyclopropylbenzene-1,3,5-tricarboxamide.[1]
The planar and strained nature of the cyclopropane ring is expected to enforce a more defined orientation of the carboxamide substituent compared to the more flexible cyclobutane and cyclopentane rings. This rigidity can be advantageous in drug design by reducing the number of accessible conformations.
The Influence of the Hydroxymethyl Group
The presence of a hydroxymethyl group at the C1 position introduces a key hydrogen bond donor and acceptor, which will significantly influence the crystal packing. We can anticipate the formation of strong O-H···O or O-H···N hydrogen bonds, in addition to the N-H···O interactions from the amide group. The conformational preference of the C-C-O-H dihedral angle will be a critical determinant of the overall three-dimensional structure and the intermolecular hydrogen bonding network.
Bioisosteric Replacements: Expanding the Structural Palette
In drug design, it is often necessary to replace a chemical group with another that retains similar biological activity but possesses improved physicochemical properties. This is the principle of bioisosterism. For the cyclopropanecarboxamide moiety, several alternatives can be considered.
Figure 2. Bioisosteric replacements for the cyclopropanecarboxamide scaffold.
Each of these bioisosteres offers a different conformational and electronic profile:
Cyclobutanecarboxamide: Offers a slightly larger and more flexible scaffold. The puckered nature of the cyclobutane ring allows for different spatial arrangements of substituents.
Acyclic Amides: Provide maximum conformational flexibility, which can be beneficial for exploring a wider range of binding poses but may come at the cost of reduced potency due to a higher entropic penalty upon binding.
Heterocyclic Amides: The introduction of a heteroatom can introduce new hydrogen bonding opportunities and alter the electronic properties of the ring.
Conclusion and Future Directions
While the definitive crystal structure of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide remains to be determined, a detailed analysis of related structures provides valuable insights into its likely conformation and intermolecular interactions. The rigid and spatially defined nature of the cyclopropane ring, combined with the hydrogen bonding capabilities of the hydroxymethyl and N-methylcarboxamide groups, makes it a compelling scaffold for rational drug design.
The experimental determination of its crystal structure would be a valuable contribution to the field, providing a precise template for computational modeling and structure-based drug discovery efforts. Researchers are encouraged to pursue the crystallization and structural analysis of this and similar building blocks to further enrich our understanding of these powerful medicinal chemistry tools.
References
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
Desiraju, G. R. (2007). Crystal engineering: a holistic view.
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
PubChem. National Center for Biotechnology Information. [Link]
Mazik, M., et al. (2021). Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1051–1054. [Link]
A Comparative Guide to HPLC Method Validation for the Quantification of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
A Senior Application Scientist's Perspective on Method Development and Validation for a Non-Chromophoric Polar Analyte In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Method Development and Validation for a Non-Chromophoric Polar Analyte
In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the novel compound, 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, against a viable Gas Chromatography (GC) alternative. As a small, polar molecule lacking a significant UV chromophore, this analyte presents unique challenges that necessitate a thoughtful approach to method development and a rigorous validation strategy in line with global regulatory standards.
The Analytical Challenge: 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is a molecule characterized by its low molecular weight, high polarity, and absence of a UV-absorbing functional group. These properties render traditional reversed-phase HPLC with UV detection ineffective. Therefore, alternative analytical strategies must be employed to achieve the required sensitivity, specificity, and reliability for its quantification in a pharmaceutical setting.
HPLC Method Development: A Rationale-Driven Approach
The primary analytical technique explored in this guide is HPLC, owing to its versatility and wide applicability in the pharmaceutical industry. The absence of a chromophore directs our detector selection away from the commonplace UV detector and towards universal detection technologies.
For non-volatile and semi-volatile compounds that do not possess a chromophore, Charged Aerosol Detection (CAD) offers a powerful solution.[1] The principle of CAD involves the nebulization of the column eluent into an aerosol, followed by evaporation of the mobile phase, leaving behind analyte particles. These particles are then charged by a corona discharge and detected by an electrometer.[2][3][4] A key advantage of CAD is its ability to provide a relatively uniform response for a wide range of non-volatile analytes, simplifying quantification, especially in the absence of a specific reference standard for every impurity.[4]
Given the high polarity of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, traditional reversed-phase chromatography would result in poor retention, with the analyte eluting at or near the solvent front.[5] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or cyano functionalities) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[4][5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[4]
Validated HPLC-CAD Method
The following section details the validated HPLC method for the quantification of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, with each parameter justified based on scientific principles and regulatory expectations.
Experimental Protocol: HPLC-CAD
Parameter
Condition
Instrument
HPLC system with a Charged Aerosol Detector
Column
HILIC Amide, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B
Acetonitrile
Gradient
95% B to 60% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
CAD Nebulizer Temp.
35 °C
CAD Evaporation Temp.
50 °C
CAD Gas Pressure
35 psi
HPLC Method Validation: A Comprehensive Approach
The developed HPLC-CAD method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][6][7][8]
Validation Workflow
Caption: A streamlined workflow for HPLC method validation.
Validation Parameters and Acceptance Criteria
Validation Parameter
Experimental Approach
Acceptance Criteria
Specificity
Analysis of blank, placebo, and spiked samples.
No interference at the retention time of the analyte. Peak purity analysis where applicable.
Linearity & Range
Analysis of at least five concentrations spanning 80-120% of the target concentration.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Analysis of spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
Six replicate injections of a standard solution at 100% of the target concentration.
Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate)
Analysis by two different analysts on two different days.
RSD ≤ 3.0%.
Limit of Detection (LOD)
Based on the standard deviation of the response and the slope of the calibration curve (3.3 * σ/S).
Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ)
Based on the standard deviation of the response and the slope of the calibration curve (10 * σ/S).
Signal-to-noise ratio of approximately 10:1.
Robustness
Deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).
System suitability parameters remain within acceptable limits.
Alternative Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)
For small, volatile, or semi-volatile molecules, Gas Chromatography (GC) presents a viable alternative to HPLC. Given the polar nature of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, direct analysis by GC is challenging due to potential peak tailing and poor thermal stability. Therefore, derivatization is necessary to increase its volatility and improve its chromatographic behavior.
Derivatization Strategy: Silylation
Silylation is a common derivatization technique for compounds containing active hydrogens, such as hydroxyl and amide groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis.
GC-FID Method Overview
Parameter
Condition
Instrument
Gas Chromatograph with a Flame Ionization Detector (FID)
Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inlet Temperature
250 °C
Injection Mode
Split (20:1)
Oven Program
80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Temperature
300 °C
Derivatization
Silylation with BSTFA + 1% TMCS at 70 °C for 30 min
Comparative Analysis: HPLC-CAD vs. GC-FID
The choice between HPLC-CAD and GC-FID for the analysis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
Feature
HPLC-CAD with HILIC
GC-FID with Derivatization
Sample Preparation
Simple dissolution in a suitable solvent.
Requires a derivatization step, which adds complexity and potential for variability.
Specificity
High, due to the separation power of HILIC.
High, due to the high efficiency of capillary GC columns.
Sensitivity
Generally good, with LOQs in the low ng/mL range.
Can be very high, depending on the derivatization efficiency and detector response.
Throughput
Moderate, with typical run times of 15-20 minutes.
Can be faster for simple mixtures, but the derivatization step adds to the overall analysis time.
Robustness
HILIC methods can be sensitive to mobile phase composition and require careful equilibration.
Derivatization reactions can be sensitive to moisture and require careful control.
Cost of Operation
Higher due to the cost of HPLC solvents and columns.
Generally lower, with less expensive carrier gases and columns.
Versatility
Can be readily applied to a wide range of polar, non-volatile compounds without modification.
Limited to volatile or semi-volatile compounds, or those that can be derivatized.
A Comparative Structural Analysis: 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide vs. Linear Amides in Drug Discovery
For Immediate Publication [City, State] – [Date] – In the intricate landscape of medicinal chemistry, the amide bond is a cornerstone, integral to the structure of countless therapeutic agents.[1][2] However, the inheren...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of medicinal chemistry, the amide bond is a cornerstone, integral to the structure of countless therapeutic agents.[1][2] However, the inherent flexibility and potential metabolic liabilities of linear amides have spurred the exploration of more rigid and stable isosteres. This guide provides a detailed structural comparison of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, a conformationally constrained scaffold, with its linear amide counterparts, offering insights for researchers, scientists, and drug development professionals.
The incorporation of a cyclopropyl group into molecular scaffolds is a well-established strategy in drug design to enhance a range of properties, including metabolic stability, potency, and permeability.[3][4][5] This is attributed to the unique electronic and steric characteristics of the three-membered ring, which can shield adjacent bonds from enzymatic degradation.[6][7]
Structural Distinction and Conformational Rigidity
The fundamental difference between 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide and linear amides lies in the conformational constraint imposed by the cyclopropane ring. Linear amides, such as N-methylpropanamide, exhibit rotational freedom around their single bonds, leading to a multitude of possible conformations in solution. In contrast, the cyclopropyl group in 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide locks the alpha- and beta-carbon positions, significantly reducing the molecule's conformational flexibility.[8]
This rigidity can be advantageous in drug design, as it may pre-organize the molecule into a bioactive conformation for optimal target binding, potentially reducing the entropic penalty upon binding.[4][5] NMR studies on N-cyclopropyl amides have revealed distinct conformational preferences compared to other aliphatic secondary amides, highlighting the structural influence of the cyclopropyl moiety.[9]
Below is a diagram illustrating the key structural differences:
Caption: Structural comparison of a cyclopropyl-containing amide and a linear amide.
Physicochemical Properties: A Comparative Overview
The introduction of the cyclopropyl group also modulates key physicochemical properties relevant to drug development.
While the cyclopropane ring is rigid, the C-C and C-N bonds outside the ring can rotate.
Intramolecular Hydrogen Bonding Potential
The presence of the hydroxymethyl group in 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide introduces the possibility of intramolecular hydrogen bonding (IHB) between the hydroxyl proton and the amide carbonyl oxygen. This can have a profound impact on the molecule's conformation and properties.
An IHB can "mask" polar groups, reducing the effective TPSA and increasing membrane permeability.[11] The formation of such a bond can further rigidify the structure, favoring a specific conformation.[12]
Caption: Potential intramolecular hydrogen bond in 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide.
Implications for Drug Development
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] This can lead to improved metabolic stability and a longer in vivo half-life compared to linear alkyl chains, which are more prone to oxidation.[6][7] However, metabolism can still occur on the ring or at other sites of the molecule.[6]
Cell Permeability: The relationship between cyclization and cell permeability is complex. While cyclization can reduce the number of hydrogen bond donors and increase lipophilicity, potentially improving permeability, this is not a universal rule.[13] Studies on cyclic peptides have shown mixed results, with some demonstrating enhanced permeability and others showing no significant improvement over their linear counterparts.[14] However, for smaller molecules, the conformational restriction and potential for intramolecular hydrogen bonding offered by scaffolds like 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide can be beneficial for passive diffusion across cell membranes.[15]
Experimental Protocols
To empirically evaluate the comparative properties of these amide structures, the following experimental workflows are recommended:
1. Conformational Analysis via NMR Spectroscopy
This protocol aims to determine the solution-state conformation and the presence of intramolecular hydrogen bonds.
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Methodology:
Incubation Preparation: In a microcentrifuge tube, pre-incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t1/2).
Conclusion
The replacement of a linear amide with a conformationally constrained analogue like 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide represents a powerful strategy in medicinal chemistry. The cyclopropyl ring imparts rigidity, influences physicochemical properties, and can enhance metabolic stability. The presence of the hydroxymethyl group offers the potential for intramolecular hydrogen bonding, which can further refine the molecule's conformational profile and permeability. A thorough understanding of these structural nuances, supported by robust experimental data, is crucial for the rational design of novel therapeutics with improved pharmacological profiles.
References
Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Chem Biol. 2007 Jun;14(6):671-7. Available at: [Link]
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. ACS Publications. Available at: [Link]
Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. PubMed. Available at: [Link]
Understanding Cell Penetration of Cyclic Peptides. PMC - NIH. Available at: [Link]
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. Available at: [Link]
1-(Hydroxymethyl)cyclopropane-1-carboxamide. PubChem. Available at: [Link]
What Are Amides? Understanding Their Structure, Properties, and Applications. Linquip. Available at: [Link]
1-(hydroxymethyl)cyclopropanecarboxamide (C5H9NO2). PubChemLite. Available at: [Link]
Amides. Chemistry | Research Starters - EBSCO. Available at: [Link]
Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. Available at: [Link]
A Comparative Guide to the Elemental and Spectroscopic Analysis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
This guide provides a comprehensive overview of the analytical techniques for the elemental analysis and structural characterization of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, a novel small molecule with poten...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the analytical techniques for the elemental analysis and structural characterization of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, a novel small molecule with potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with structurally related alternatives and detailed experimental protocols.
Introduction
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (CAS No. 1610043-76-9) is a unique small molecule featuring a strained cyclopropane ring, a hydroxyl group, and a secondary amide functionality.[1] Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol .[1] The presence of these diverse functional groups imparts specific physicochemical properties that are critical to its biological activity and require a multi-faceted analytical approach for complete characterization. Understanding the elemental composition and three-dimensional structure is paramount for quality control, regulatory submission, and establishing structure-activity relationships (SAR).
This guide will delve into the essential analytical methodologies for this compound, providing both theoretical expectations and practical, step-by-step protocols. Furthermore, we will compare its analytical data with two relevant alternatives: N-methyl-1-vinylcyclopropanecarboxamide and 1-cyano-N-methylcyclopropanecarboxamide . This comparative approach will highlight the influence of the substituent at the C1 position of the cyclopropane ring on the analytical data.
I. Elemental Analysis: The Foundation of Purity and Composition
Elemental analysis is the cornerstone of chemical characterization, providing the empirical formula of a compound. For 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (C₆H₁₁NO₂), the theoretical elemental composition is:
Carbon (C): 55.80%
Hydrogen (H): 8.58%
Nitrogen (N): 10.84%
Oxygen (O): 24.77%
Experimental Protocol: CHN Combustion Analysis
Combustion analysis is the standard method for determining the carbon, hydrogen, and nitrogen content of organic compounds.
Principle: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then passed through a series of traps and columns to separate them before being quantified by a thermal conductivity detector (TCD).
Step-by-Step Methodology:
Sample Preparation: Ensure the sample is homogenous and dry. Weigh approximately 2-3 mg of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide into a tin capsule using a calibrated microbalance.
Instrument Setup: Calibrate the CHN analyzer using a certified standard, such as acetanilide.
Analysis: Place the encapsulated sample into the autosampler of the CHN analyzer. The instrument will automatically drop the sample into the combustion furnace (typically at ~900-1000 °C).
Data Acquisition and Analysis: The instrument's software will record the signals from the TCD and calculate the percentage of C, H, and N in the sample based on the calibration.
Trustworthiness of the Protocol: This protocol is self-validating through the use of certified standards. The analysis of a known standard before and after the sample ensures the accuracy and reliability of the obtained data. The experimental values for the target compound should be within ±0.4% of the theoretical values to confirm its elemental composition and purity.
II. Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
1. ¹H NMR Spectroscopy: Mapping the Proton Environment
Predicted ¹H NMR Spectrum of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (500 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~6.5 - 7.0
br s
1H
NH
~3.65
s
2H
CH₂ OH
~2.80
d, J ≈ 4.5 Hz
3H
N-CH₃
~1.05
m
2H
cyclopropane-CH₂
~0.85
m
2H
cyclopropane-CH₂
Note: Predicted chemical shifts can vary slightly based on the prediction software and solvent used.[2][3][4]
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for resolving the multiplets of the cyclopropane protons, which would otherwise be a complex, uninterpretable signal at lower field strengths. Deuterated chloroform (CDCl₃) is a common solvent for small organic molecules, but the hydroxyl and amide protons may exhibit broad signals or exchange with residual water.
2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Predicted ¹³C NMR Spectrum of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (125 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~175
C =O (amide)
~65
C H₂OH
~28
Quaternary C (cyclopropane)
~26
N-C H₃
~15
C H₂ (cyclopropane)
Note: These are predicted values and may differ from experimental results.[5][6][7][8][9][10][11][12]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
Visualization of NMR Workflow:
Caption: Workflow for NMR analysis.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide:
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Strong, Broad
O-H stretch (hydroxyl)
~3280
Medium
N-H stretch (amide)
~2950-2850
Medium
C-H stretch (aliphatic)
~1640
Strong
C=O stretch (amide I)
~1550
Medium
N-H bend (amide II)
~1050
Strong
C-O stretch (hydroxyl)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid samples directly.
Instrument Background: Record a background spectrum of the clean ATR crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (Electron Ionization - EI):
LC-MS is a powerful hyphenated technique that separates the analyte from a mixture before it enters the mass spectrometer.
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
LC Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column). Use a gradient of water and an organic solvent (both often containing a small amount of formic acid to aid ionization) to elute the compound.
MS Detection: The eluent from the LC is introduced into the mass spectrometer (e.g., using an electrospray ionization - ESI - source). The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and its fragments.
Visualization of LC-MS Workflow:
Caption: Workflow for LC-MS analysis.
III. Comparative Analysis with Alternative Compounds
To better understand the unique analytical signature of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, we compare its expected data with two structurally related compounds.
Compound
Molecular Formula
Molecular Weight
Key Differentiating Features in Analysis
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
C₆H₁₁NO₂
129.16
¹H NMR: Signal for CH₂OH (~3.65 ppm). IR: Broad O-H stretch (~3300 cm⁻¹). MS: Loss of CH₂OH (m/z 98).
N-methyl-1-vinylcyclopropanecarboxamide
C₇H₁₁NO
125.17
¹H NMR: Signals for vinyl protons (~5-6 ppm). IR: C=C stretch (~1640 cm⁻¹). MS: Molecular ion at m/z 125.
¹³C NMR: Signal for nitrile carbon (~120 ppm). IR: C≡N stretch (~2240 cm⁻¹). MS: Molecular ion at m/z 124.
This comparison clearly demonstrates how a change in the substituent at the C1 position of the cyclopropane ring leads to distinct and predictable differences in the spectroscopic data, allowing for unambiguous identification.
IV. Conclusion
The comprehensive characterization of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide requires a suite of orthogonal analytical techniques. Elemental analysis confirms the empirical formula and purity, while NMR, IR, and mass spectrometry provide a detailed picture of the molecular structure. The protocols outlined in this guide are robust and self-validating, ensuring the generation of high-quality, reliable data. By comparing the analytical data with that of related compounds, researchers can gain a deeper understanding of the structure-property relationships of this and other novel cyclopropane-containing molecules.
bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. [Link]
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
A Guide to the Proper Disposal of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide: A Risk-Based Approach for Research Professionals
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. When working with...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. When working with novel or specialized compounds like 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, for which extensive public safety data may be limited, a prudent, risk-based approach to handling and disposal is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established principles of chemical safety and regulatory compliance.
The core principle when handling any substance with unknown toxicological properties is to treat it as hazardous until proven otherwise.[1][2] This ensures the highest level of protection for personnel, the community, and the environment.
Hazard Assessment: Understanding the Molecule
A thorough understanding of a chemical's structure is the first step in a reliable risk assessment. 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is comprised of three key functional groups: a cyclopropane ring, a primary alcohol (hydroxymethyl), and an N-methylated amide. While no specific hazard data exists for this exact molecule, we can infer potential risks by examining structurally similar compounds.
Cyclopropanecarboxamides: This class of compounds serves as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] Their toxicological profiles can vary widely.
Substituted Cyclopropanes: Related compounds like 1-(Hydroxymethyl)cyclopropanecarboxylic acid have GHS classifications indicating they may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4]
Amides and Alcohols: These functional groups are common in laboratory settings. While many are low-hazard, some can be irritants or have other toxicological effects.
Given these considerations, it is prudent to handle 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide with the assumption that it may be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.
The fundamental directive is that 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide must be disposed of as regulated hazardous chemical waste.[6][12] Under no circumstances should it be poured down the sink or placed in the regular trash.[10][11]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure.[2]
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[1]
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1]
Proper segregation prevents dangerous chemical reactions.[9][10]
Pure Compound (Solid): Collect in a designated container for solid chemical waste.
Solutions: If dissolved in a solvent, it must be collected in the appropriate liquid waste container (e.g., "Non-Halogenated Solvent Waste" or "Aqueous Waste"). Do not mix with incompatible waste streams like acids or oxidizers.[9]
Contaminated Debris: Any items grossly contaminated with the compound (e.g., weigh boats, pipette tips, gloves, absorbent pads) should be collected in a clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.[10]
Step 3: Use a Designated Hazardous Waste Container
All chemical waste must be collected in appropriate containers.
Container Integrity: Use a sturdy, leak-proof container with a secure, tight-fitting lid. The container must be chemically compatible with the waste.[10][12]
Keep Closed: Waste containers must remain closed at all times, except when actively adding waste.[10]
Location: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[9][12][13] This area should have secondary containment to capture any potential leaks.[10]
Step 4: Accurate and Complete Labeling
Proper labeling is a critical safety and regulatory requirement.[6]
Attach a completed Environmental Health & Safety (EHS) Hazardous Waste Label to the container as soon as the first drop of waste is added.[10]
The label must clearly state the words "Hazardous Waste" .[6]
List all chemical constituents by their full name, including "1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide" and any solvents, with their approximate percentage concentrations.[9]
Step 5: Disposal of Empty Containers
Even "empty" containers must be handled properly.
A container is considered "empty" only when all contents have been thoroughly removed.[12]
The first rinse of the container must be collected and disposed of as hazardous waste.[10] For a novel compound, it is best practice to collect the first three rinses as hazardous waste.[10]
After thorough rinsing and air-drying, obliterate or deface the original manufacturer's label and dispose of the container according to your institution's guidelines for rinsed glass or plastic.[12]
Step 6: Arrange for Waste Pickup
Accumulated waste must be removed from the laboratory in a timely manner.
Once a waste container is full (or within the time limit set by your institution, often 6-12 months), request a pickup from your institution's EHS department.[12][14]
Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion and prevent spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide and associated materials.
Caption: Decision workflow for safe disposal.
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, upholding the principles of scientific integrity and laboratory safety. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.
References
Novel Chemicals with Unknown Hazards SOP. (n.d.). Tufts University.
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College.
Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University.
Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information, NIH.
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
Regulation of Laboratory Waste. (n.d.). American Chemical Society.
SAFETY DATA SHEET - Methyl 1-hydroxy-1-cyclopropane carboxylate. (2010, November 24). Fisher Scientific.
SAFETY DATA SHEET - 3-Bromo-N-methylbenzamide. (2025, April 2). TCI Chemicals.
Controlled Substances Waste. (n.d.). The University of Iowa Environmental Health and Safety.
Controlled Substance Disposal. (2019, December 11). Stanford Environmental Health & Safety.
Safety Data Sheet. (n.d.). TargetMol.
1-(Hydroxymethyl)cyclopropanecarboxylic acid. (n.d.). PubChem, National Center for Biotechnology Information.
Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis.
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA).
METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Safety Data Sheets. (n.d.). ChemicalBook.
Safety Data Sheet - 2-Hydroxycyclopent-2-en-1-one. (2021, May 1). Angene Chemical.
SAFETY DATA SHEET. (n.d.). AFG Bioscience.
Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO).
8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services.
Process for the preparation of cyclopropanecarboxamide. (n.d.). Google Patents.
1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (CAS: 1610043-76-9) is a functionalized cyclopropane derivative commonly used as a building block in pharmaceutical synthesis. While often classified as a standard organic intermediate, its specific structural features—a strained cyclopropane ring coupled with a polar amide and alcohol—dictate a safety protocol that goes beyond generic "white powder" handling.
Hidden Hazard: Cyclopropane derivatives possess ring strain energy (~27.5 kcal/mol). While stable at room temperature, they can exhibit exothermic reactivity under strong acidic conditions or elevated temperatures.
Part 2: Personal Protective Equipment (PPE) Matrix
Effective protection relies on the "Barrier Principle"—matching the PPE material to the chemical's phase and solvent carrier.
PPE Selection Table
Protection Zone
PPE Requirement
Technical Specification & Rationale
Ocular
Chemical Splash Goggles
Spec: ANSI Z87.1 (Impact & Splash rated).Rationale: Safety glasses are insufficient. As a solid, fine dust can bypass side shields. As a solution, the amide functionality increases surfactant properties, making eye contact particularly damaging.
Dermal (Hand)
Double Nitrile Gloves
Spec: Minimum thickness 0.11 mm (4 mil).Rationale: 1. Solid Handling: Standard nitrile prevents dermal absorption.2. In Solution: If dissolved in DCM or DMF , nitrile degrades rapidly. See "Solvent-Specific Protocol" below.
Respiratory
N95 or P100 Respirator
Spec: NIOSH-approved N95 (minimum) if outside a fume hood.Rationale: The hydroxymethyl group aids solubility in mucous membranes. Inhalation of dust leads to rapid systemic absorption.
Body
Tyvek® Lab Coat (or Cotton)
Spec: Snap-closure, high-neck.Rationale: Standard cotton is acceptable for trace amounts. For scale-up (>10g), use disposable Tyvek to prevent fabric contamination and migration of the chemical outside the lab.
Part 3: Operational Protocols & Workflow
Pre-Operational Risk Assessment Logic
Before handling, apply this logic flow to determine the necessary containment level.
Figure 1: Decision logic for containment and PPE based on physical state and quantity.
Task-Specific Procedures
A. Weighing & Transfer (High Risk for Inhalation)
The Hazard: Static electricity can cause this amide to "fly," creating an aerosol cloud.
Protocol:
Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat.
Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a "balance enclosure" or transfer the closed container to the hood before opening.
Technique: Do not dump the powder. Use a gentle tapping motion to transfer.
B. Reaction Setup (Solvent Compatibility)
The Hazard: Amides are often dissolved in polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM).
Crucial PPE Adjustment:
If using DCM (Dichloromethane): Nitrile gloves provide <5 minutes of protection. You must wear Silver Shield® (Laminate) gloves or change nitrile gloves immediately upon any splash.
If using DMF: Standard nitrile is acceptable (breakthrough >60 mins).
C. Quenching & Workup
The Hazard: The cyclopropane ring is acid-sensitive.
Protocol: Avoid strong mineral acids (HCl, H2SO4) during workup unless the protocol specifically controls temperature. Ring opening can be exothermic. Use mild buffers (Ammonium Chloride) for quenching.
Part 4: Emergency Response & Disposal
Spill Response Workflow
Figure 2: Immediate response logic for laboratory spills.
Waste Disposal
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste bin (usually yellow bag/bin). Do not throw in regular trash; the amide functionality can leach into groundwater.
Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). Label the tag specifically with "Cyclopropanecarboxamide derivative" to alert waste handlers of potential reactivity.
Part 5: References & Authority
ChemScene. (2024). Safety Data Sheet: 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide (CAS 1610043-76-9).[1] Retrieved from
National Institute of Standards and Technology (NIST). (2023). Cyclopropanecarboxamide, N-methyl- (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[2] Retrieved from
Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment: Laboratory Safety Guidance. Retrieved from
ChemicalBook. (2025).[4] Cyclopropanecarboxamide Safety & Hazards.[1][3][4][5][6][7][8][9][10] Retrieved from